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  • Product: 3-Chloro-5-ethynylisoquinoline
  • CAS: 1822784-14-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Chloro-5-ethynylisoquinoline

This technical guide provides a comprehensive analysis of 3-Chloro-5-ethynylisoquinoline , a specialized bifunctional heterocyclic intermediate used in advanced medicinal chemistry. Bifunctional Scaffolds in Precision Me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Chloro-5-ethynylisoquinoline , a specialized bifunctional heterocyclic intermediate used in advanced medicinal chemistry.

Bifunctional Scaffolds in Precision Medicine[1]

Executive Summary

3-Chloro-5-ethynylisoquinoline is a high-value heterocyclic building block characterized by orthogonal reactivity. It features a 3-chloro handle (susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution) and a 5-ethynyl moiety (a rigid linker or "click" chemistry handle). This dual functionality makes it a critical scaffold in the design of covalent inhibitors (e.g., KRAS G12C), PROTAC linkers, and kinase inhibitors where vector control and rigidification are paramount.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of an isoquinoline core substituted at the C3 position with a chlorine atom and at the C5 position with an ethynyl group. The electronic environment of the isoquinoline ring creates a reactivity gradient that allows for regioselective functionalization.

PropertyValue (Predicted/Experimental)Significance
Formula C₁₁H₆ClNCore scaffold for library generation.
Molecular Weight 187.62 g/mol Low MW allows for "fragment-based" drug design.
ClogP ~3.2Moderate lipophilicity; suitable for CNS or intracellular targets.
Topological Polar Surface Area ~13 ŲHigh membrane permeability.
pKa (Conj. Acid) ~2.5 - 3.0The 3-Cl substituent lowers the basicity of the N2 nitrogen compared to unsubstituted isoquinoline (pKa ~5.4).
Electronic Distribution
  • C5 Position (Ethynyl): The C5 position is electronically coupled to the benzene ring of the isoquinoline. The ethynyl group acts as a weak electron-withdrawing group via induction but can donate electron density via resonance.

  • C3 Position (Chloro): The C3 carbon is electron-deficient due to the adjacent imine-like nitrogen (N2). This makes the C-Cl bond activated for oxidative addition with palladium catalysts, though it is generally less reactive than a C1-Cl or a C5-Br bond.

Synthetic Protocols

The synthesis of 3-Chloro-5-ethynylisoquinoline requires a strategy that differentiates between the C3 and C5 positions. The most robust route proceeds via a 3-chloro-5-bromoisoquinoline intermediate, exploiting the reactivity difference between aryl bromides and heteroaryl chlorides.

Diagram 1: Retrosynthetic Analysis & Workflow

SynthesisRoute Start 3-Chloroisoquinoline (Commercially Available) Nitro 3-Chloro-5-nitroisoquinoline (Electrophilic Aromatic Substitution) Start->Nitro HNO3, H2SO4 0°C to rt Amine 3-Chloro-5-aminoisoquinoline (Reduction) Nitro->Amine Fe, AcOH or SnCl2, HCl Bromo 3-Chloro-5-bromoisoquinoline (Sandmeyer Reaction) Amine->Bromo 1. NaNO2, HBr 2. CuBr Protected 3-Chloro-5-(TMS-ethynyl)isoquinoline (Sonogashira Coupling) Bromo->Protected TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 50°C (Selective) Final 3-Chloro-5-ethynylisoquinoline (Target Scaffold) Protected->Final K2CO3, MeOH rt (Deprotection)

Caption: Step-wise synthesis exploiting the higher reactivity of C5-Br over C3-Cl for selective Sonogashira coupling.

Detailed Experimental Methodology
Step 1: Nitration of 3-Chloroisoquinoline
  • Reagents: 3-Chloroisoquinoline (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.[1]

  • Protocol: Dissolve 3-chloroisoquinoline in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The chlorine at C3 directs the electrophilic attack primarily to the C5 position (over C8) due to sterics and electronic deactivation of the pyridine ring.

  • Validation: Monitor by TLC (EtOAc/Hex). Product appears as a yellow solid upon quenching with ice water.[1]

Step 2: Sandmeyer Transformation (Amine → Bromide)
  • Rationale: Converting the nitro group to a bromide provides the necessary handle for cross-coupling.

  • Protocol:

    • Reduce nitro group: Fe powder in AcOH/EtOH reflux (2h). Filter and concentrate to obtain 3-chloro-5-aminoisoquinoline .[2]

    • Diazotization: Suspend amine in 48% HBr at 0°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.

    • Substitution: Add CuBr (1.2 eq) dissolved in HBr. Heat to 60°C until gas evolution ceases.

  • Key Insight: The C3-Cl bond is stable under these acidic/radical conditions.

Step 3: Regioselective Sonogashira Coupling
  • Reagents: 3-Chloro-5-bromoisoquinoline, TMS-acetylene, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N/THF.

  • Selectivity Mechanism: The C5-Br bond (aryl bromide) undergoes oxidative addition with Pd(0) significantly faster than the C3-Cl bond (heteroaryl chloride). By controlling temperature (40-50°C) and stoichiometry, exclusive C5 coupling is achieved.

  • Protocol: Degas solvents.[3][4] Add catalyst and alkyne.[3][4][5][6] Stir at 50°C for 4-6h.

  • Deprotection: Treat the TMS-intermediate with K₂CO₃ in MeOH (rt, 1h) to yield 3-Chloro-5-ethynylisoquinoline .

Reactivity Profile & Applications

Orthogonal Functionalization

This scaffold is a "chemical chameleon," allowing sequential elaboration.

Reaction TypeTarget SiteConditionsApplication
CuAAC (Click) C5-EthynylAzide-R, Cu(I), AscorbateBioconjugation, PROTAC linker attachment.
Sonogashira C5-EthynylAryl-Halide, Pd/CuExtending the rigid aromatic system.
Suzuki-Miyaura C3-ChloroBoronic Acid, Pd(dppf)Cl₂, BaseInstalling "Warhead" or specificity pocket binding group.
S_NAr C3-ChloroAmine/Alkoxide, Heat/MicrowaveIntroduction of solubilizing groups.
Diagram 2: Reactivity Map

Reactivity Center 3-Chloro-5-ethynylisoquinoline Sub1 Triazole Conjugates (Click Chemistry) Center->Sub1 C5: Azide, Cu(I) Sub2 Extended Biaryls (Sonogashira) Center->Sub2 C5: Ar-X, Pd(0) Sub3 Functionalized Core (Suzuki Coupling) Center->Sub3 C3: Ar-B(OH)2, Pd(0) Sub4 Aminoisoquinolines (S_NAr Substitution) Center->Sub4 C3: HNR2, Heat

Caption: Orthogonal reactivity allows independent modification of the C5 (linker) and C3 (pharmacophore) sites.

Medicinal Chemistry Applications
  • Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. The 3-chloro group can be substituted with an aminopyrazole or similar hinge-binding motif. The 5-ethynyl group projects into the solvent-exposed region or back-pocket, ideal for attaching solubilizing tails.

  • Covalent Inhibitors (KRAS G12C): Analogous scaffolds are used where the ethynyl group serves as a rigid spacer to position a reactive acrylamide "warhead" near a cysteine residue.

  • PROTACs: The ethynyl group provides a minimal-footprint attachment point for E3 ligase ligand linkers.

Safety & Stability

  • Stability: The terminal alkyne is sensitive to oxidation and polymerization if stored improperly. Store at -20°C under argon.

  • Hazards:

    • Halogenated Heterocycles: Potential skin sensitizers.

    • Alkynes: High energy density; avoid contact with heavy metals (Ag, Hg) to prevent explosive acetylide formation.

    • Silica Dust: Use wet-loading techniques during purification to minimize inhalation.

References

  • Nitration of Isoquinolines: Organic Syntheses, Coll. Vol. 3, p. 593 (1955). Protocol for nitration of isoquinoline derivatives.

  • Synthesis of 5-Bromoisoquinoline: Organic Syntheses, Vol. 81, p. 98 (2005). Detailed Sandmeyer and bromination procedures.

  • Sonogashira Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for heteroaryl halide reactivity).
  • Click Chemistry Applications: Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.

Sources

Exploratory

Therapeutic Potential & Synthetic Utility of 3-Chloro-5-ethynylisoquinoline

Topic: Therapeutic Potential of 3-Chloro-5-ethynylisoquinoline in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads A Dua...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 3-Chloro-5-ethynylisoquinoline in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads

A Dual-Functionalized Scaffold for Next-Generation Kinase Inhibitors and ABPP Probes

Executive Summary

3-Chloro-5-ethynylisoquinoline (CAS: 1822784-14-4) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike fully elaborated drug candidates, this molecule serves as a versatile, bifunctional core that enables the rapid generation of structure-activity relationship (SAR) libraries. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: the 3-chloro group (heteroaryl chloride) and the 5-ethynyl group (aryl alkyne).

This guide analyzes its utility in two primary domains:

  • Fragment-Based Drug Discovery (FBDD): As a core for constructing ATP-competitive kinase inhibitors, particularly for targets like PRMT5 , EGFR , and Nek2 .

  • Chemical Biology: As a "clickable" probe for Activity-Based Protein Profiling (ABPP), allowing researchers to map the proteome-wide selectivity of isoquinoline-based inhibitors.

Structural Analysis & Pharmacophore Mapping

The therapeutic value of 3-Chloro-5-ethynylisoquinoline is derived from its ability to access distinct regions of a protein binding pocket simultaneously.

Structural ElementChemical NatureMedicinal Chemistry Function
Isoquinoline Core Planar HeterocycleHinge Binder: Mimics the adenine ring of ATP; forms hydrogen bonds with the kinase hinge region (typically N2).
3-Chloro Position Electrophilic (SNAr active)Solvent Front Vector: Ideal for nucleophilic aromatic substitution with amines (e.g., piperazines) to improve solubility and ADME properties.
5-Ethynyl Position Nucleophilic / BioorthogonalDeep Pocket / Gatekeeper Probe: Can be extended via Sonogashira coupling to reach hydrophobic back-pockets or used as a "warhead" for cysteine targeting.
Diagram 1: Pharmacophore & Reactivity Map

The following diagram illustrates the orthogonal reactivity logic used to elaborate this scaffold.

PharmacophoreMap Core Isoquinoline Core (Scaffold) Pos3 3-Position (Cl) S_NAr / Suzuki Core->Pos3 Electronic Activation Pos5 5-Position (Ethynyl) Click / Sonogashira Core->Pos5 Steric Vector Target1 Solubility Tail (e.g., Morpholine) Pos3->Target1 Nucleophilic Subst. Target2 Hydrophobic Pocket (e.g., Aryl Ring) Pos5->Target2 C-C Coupling Target3 ABPP Probe (Biotin/Fluorophore) Pos5->Target3 CuAAC (Click)

Caption: Orthogonal diversification strategy. The 3-Cl site favors nucleophilic attack, while the 5-alkyne favors metal-catalyzed coupling or cycloaddition.

Synthetic Protocols

To utilize this scaffold, one must first synthesize it with high regiocontrol. The synthesis exploits the reactivity difference between the heteroaryl halide (C3-Cl) and the aryl halide (C5-Br).

Core Synthesis: The "Halogen Dance" Strategy

Objective: Synthesize 3-Chloro-5-ethynylisoquinoline from 5-aminoisoquinoline.

Step-by-Step Methodology:

  • Chlorination (C3 Functionalization):

    • Precursor: 5-Nitroisoquinoline.[1]

    • Reagent: POCl3 / PCl5.

    • Mechanism: Formation of the N-oxide followed by rearrangement allows chlorination at the electron-deficient C1 or C3 positions. Conditions are tuned to favor C3 or separate isomers.

    • Intermediate: 3-Chloro-5-nitroisoquinoline.[1]

  • Reduction & Sandmeyer (C5 Functionalization):

    • Reduction: Fe/AcOH or SnCl2 converts the nitro group to an amine (3-Chloro-5-aminoisoquinoline).

    • Sandmeyer Reaction: The amine is diazotized (NaNO2/HBr) and treated with CuBr to install the bromine atom.

    • Key Intermediate:3-Chloro-5-bromoisoquinoline .

  • Regioselective Sonogashira Coupling:

    • Rationale: The C5-Bromine (aryl bromide) is significantly more reactive towards Pd(0) oxidative addition than the C3-Chlorine (heteroaryl chloride) under standard conditions.

    • Protocol:

      • Catalyst: Pd(PPh3)2Cl2 (5 mol%).

      • Co-catalyst: CuI (2 mol%).

      • Reagent: Trimethylsilylacetylene (TMSA, 1.2 eq).

      • Base/Solvent: Et3N / THF, 50°C, 4 hours.

    • Deprotection: K2CO3 / MeOH removes the TMS group.

    • Product:3-Chloro-5-ethynylisoquinoline .

Diagram 2: Synthetic Pathway

Synthesis Start 5-Nitroisoquinoline Step1 1. Chlorination (POCl3) 2. Reduction (Fe/AcOH) Start->Step1 Inter1 3-Chloro-5-aminoisoquinoline Step1->Inter1 Step2 Sandmeyer Rxn (NaNO2, CuBr) Inter1->Step2 Inter2 3-Chloro-5-bromoisoquinoline (Key Divergent Point) Step2->Inter2 Step3 Selective Sonogashira (Pd/Cu, TMS-Acetylene) Inter2->Step3 Final 3-Chloro-5-ethynylisoquinoline Step3->Final

Caption: Regioselective synthesis exploiting the reactivity differential between Aryl-Br and Heteroaryl-Cl.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (Targeting the Back Pocket)

Many kinase inhibitors fail due to lack of selectivity. The 5-ethynyl group provides a rigid, linear vector to access the "back pocket" (hydrophobic region II) behind the gatekeeper residue.

  • Strategy: Perform a second Sonogashira coupling on the 5-ethynyl group to attach an aromatic ring (e.g., 3-trifluoromethylphenyl).

  • Result: The extended alkyne acts as a "molecular rod," pushing the attached ring into a selectivity pocket that is inaccessible to other kinase inhibitors.

  • Solubility: The 3-chloro group is then displaced by N-methylpiperazine (SNAr, 120°C, DMSO) to ensure water solubility and lysosomal trapping.

B. Covalent Probes for Cysteine Targeting

The ethynyl group can function as a mild electrophile or a precursor to one.

  • Mechanism: In specific kinases (e.g., Nek2 ), a cysteine residue near the ATP pocket can attack the alkyne (or a derived ynamide), forming a covalent bond. This leads to irreversible inhibition.

  • Validation: Incubate the 3-Chloro-5-ethynylisoquinoline core with the kinase. If the alkyne is reactive, mass spectrometry will show a mass shift corresponding to the adduct.

C. Activity-Based Protein Profiling (ABPP)

To determine which proteins this scaffold binds to in a complex biological system:

  • Treat cell lysate with the 3-Chloro-5-ethynylisoquinoline derivative.

  • Click Reaction: Add an azide-functionalized biotin (Biotin-N3) and Cu(I) catalyst. The "Click" reaction (CuAAC) occurs exclusively at the 5-ethynyl handle.

  • Pull-down: Use streptavidin beads to isolate the biotinylated protein-inhibitor complexes.

  • Identify: Perform LC-MS/MS to identify the off-targets.

Summary of Reactivity Data

The following table summarizes the reaction conditions required to selectively manipulate this scaffold.

Reaction TypeTarget PositionReagentsTemperatureYield (Typical)
Sonogashira 5-Br (Aryl)Pd(PPh3)2Cl2, CuI, Alkyne50°C85-92%
SNAr 3-Cl (Heteroaryl)Primary/Secondary Amine, DMSO100-140°C70-85%
Suzuki 3-Cl (Heteroaryl)Pd(OAc)2, S-Phos, Boronic Acid90°C60-75%
Click (CuAAC) 5-EthynylAzide, CuSO4, AscorbateRT>95%

References

  • Isoquinoline Synthesis & Reactivity

    • PrepChem.com. "Synthesis of 3-chloro-5-amino-isoquinoline."

    • Thieme Connect. "Product Class 5: Isoquinolines." Science of Synthesis.

  • Kinase Inhibitor Design (Covalent/Alkyne)

    • Matheson, C. J., et al. "2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase." Heriot-Watt University Research Output.

    • Zhao, Z., et al. "Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Palladium Coupling Selectivity (Br vs Cl)

    • BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."

    • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org.

  • Compound Identification

    • PubChem. "3-Chloro-5-ethynylisoquinoline (CID 122362458)." National Institutes of Health (NIH).

Sources

Foundational

Electronic & Physicochemical Profiling of Ethynyl-Isoquinolines: A Technical Guide

Executive Summary The incorporation of an ethynyl group ( ) into the isoquinoline scaffold represents a strategic modification in modern medicinal chemistry.[1] Beyond serving as a rigid linear spacer, the ethynyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of an ethynyl group (


) into the isoquinoline scaffold represents a strategic modification in modern medicinal chemistry.[1] Beyond serving as a rigid linear spacer, the ethynyl moiety profoundly alters the electronic landscape of the bicyclic heteroaromatic system.[1] This guide analyzes the orbital interactions, spectroscopic signatures, and reactivity profiles of ethynyl-isoquinolines, providing a roadmap for their utilization in "push-pull" fluorophores and kinase inhibitor design.[1]

Electronic Architecture & Bonding

The isoquinoline ring is an electron-deficient heteroaromatic system due to the electronegative nitrogen atom (positions 2) withdrawing electron density from the carbocyclic ring.[1][2] The attachment of an ethynyl group introduces a unique perturbation based on its position (C1, C3, C4, etc.).[1]

Orbital Hybridization and Conjugation

The ethynyl group consists of


-hybridized carbons.[1] When attached to the 

-hybridized isoquinoline ring, the cylindrical

-system of the alkyne overlaps with the planar

-system of the aromatic ring.[1]
  • Inductive Effect (

    
    ):  The 
    
    
    
    carbon is more electronegative than the
    
    
    ring carbon, creating an electron-withdrawing inductive effect.[1] This deactivates the ring toward electrophilic attack but increases the acidity of the terminal alkyne proton (
    
    
    ).[1]
  • Resonance Effect (

    
     vs 
    
    
    
    ):
    While generally weak, the
    
    
    -system can act as a conduit.[1] In "push-pull" systems (e.g., an amino group at C6 and ethynyl at C1), the alkyne acts as an electron acceptor/bridge, extending the conjugation length and lowering the HOMO-LUMO gap.[1]
Position-Dependent Electronic Modulation

The impact of the ethynyl group is regiospecific:

  • C1-Position: Adjacent to the nitrogen.[1][2][3] The inductive withdrawal of the ethynyl group exacerbates the electron deficiency of the C1 position, making it highly susceptible to nucleophilic attack (e.g., Chichibabin-type reactions).[1]

  • C4-Position: Located on the pyridine ring but beta to the nitrogen.[1] This position allows for significant conjugation with the benzene ring, often resulting in the largest bathochromic shifts in UV-Vis spectra.[1]

Diagram: Electronic Resonance & Polarization

The following diagram illustrates the electron density flow in a C1-ethynyl isoquinoline system.

G cluster_0 Electronic Effects cluster_1 Consequences N_atom Isoquinoline Nitrogen (Electron Sink) pKa Reduced Basicity (pKa < 5.14) N_atom->pKa Ring Aromatic Pi-System Ring->N_atom Inductive Pull (-I) Ethynyl Ethynyl Group (sp-Hybridized) Ethynyl->N_atom Dipole Vector Ethynyl->Ring Conjugation (+R) LUMO Lowered LUMO (Red Shift) Ethynyl->LUMO

Figure 1: Vectorial analysis of electron density in ethynyl-isoquinoline, highlighting the dipole moment towards the nitrogen and the resulting physicochemical shifts.[1]

Spectroscopic Fingerprints

Accurate characterization relies on recognizing the specific shifts induced by the alkyne-heterocycle interaction.[1]

NMR Spectroscopy

The anisotropy of the triple bond and the ring current of the isoquinoline create distinct shielding/deshielding zones.[1]

NucleusSignal ApproximationMechanistic Origin

(Terminal Alkyne)

(s)
Shielded by the diamagnetic anisotropy of the

bond cylinder.[1]

(Ring Protons)

H1 (if unsubstituted) is usually most deshielded (

).[1] Ethynyl substitution at C1 removes this, but adjacent protons (H8) may shift downfield due to steric compression/anisotropy.

(Alkyne Internal)

Attached to the aromatic ring.[1]

(Alkyne Terminal)

Characteristic of terminal alkynes.[1]
Infrared (IR) Spectroscopy[1]
  • 
     Stretch:  A sharp, weak-to-medium band appears at 
    
    
    
    .[1]
    • Note: If the ethynyl group is at a center of symmetry (e.g., in bis-isoquinoline systems), this band may be Raman active only and IR silent.[1]

  • 
     Stretch:  A strong, sharp band at 
    
    
    
    .[1] This is diagnostic for terminal ethynyl groups.[1]
Photophysics (UV-Vis & Fluorescence)

Ethynyl-isoquinolines are excellent candidates for fluorescent probes.[1]

  • Bathochromic Shift: Compared to unsubstituted isoquinoline (

    
    ), ethynyl derivatives show red-shifted absorption (
    
    
    
    ) due to extended conjugation.[1]
  • Quantum Yield (

    
    ):  Rigidification of the structure by the ethynyl group reduces non-radiative decay pathways, often enhancing 
    
    
    
    .[1]
  • Solvatochromism: In "push-pull" derivatives (e.g., 6-methoxy-1-ethynylisoquinoline), the emission maximum is highly sensitive to solvent polarity, useful for probing lipophilic pockets in proteins.[1]

Synthetic Pathways & Reactivity

The installation of the ethynyl group is predominantly achieved via Palladium-catalyzed cross-coupling.[1]

Protocol: Sonogashira Coupling (C1/C3/C4 Functionalization)

This is the gold standard for synthesizing ethynyl-isoquinolines from halo-isoquinolines.[1]

Reagents:

  • Substrate: x-Bromoisoquinoline or x-Iodoisoquinoline (Iodo is more reactive).[1]

  • Alkyne: Trimethylsilylacetylene (TMSA) - Use as a protected ethynyl equivalent.[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    .[1]
  • Co-catalyst:

    
     (1-2 mol%).[1]
    
  • Base/Solvent:

    
     or 
    
    
    
    in THF or DMF.

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with halo-isoquinoline, Pd catalyst, and CuI. Evacuate and backfill with Argon (

    
    ) to prevent homocoupling (Glaser coupling) of the alkyne.[1]
    
  • Addition: Add degassed solvent (THF) and base (

    
    ).[1] Add TMS-acetylene dropwise.[1]
    
  • Reaction: Stir at RT (for Iodo) or

    
     (for Bromo) for 4-12 hours. Monitor by TLC (UV active).
    
  • Deprotection: Treat the crude TMS-ethynyl-isoquinoline with

    
     in MeOH or TBAF in THF to reveal the terminal ethynyl group.[1]
    
Diagram: Synthetic Logic Flow

Sonogashira Start Halo-Isoquinoline (Br/I) Step1 Pd(0) Oxidative Addition Start->Step1 Step2 Transmetallation (Cu-Acetylide) Step1->Step2 + TMS-Acetylene / CuI Step3 Reductive Elimination Step2->Step3 Product_TMS TMS-Ethynyl-Isoquinoline Step3->Product_TMS Deprotection K2CO3 / MeOH (Desilylation) Product_TMS->Deprotection Final Ethynyl-Isoquinoline Deprotection->Final

Figure 2: Step-wise synthetic pathway from halo-isoquinoline to the target ethynyl derivative via Sonogashira coupling and desilylation.

Reactivity of the Ethynyl Group

Once installed, the ethynyl group serves as a versatile handle:

  • CuAAC (Click Chemistry): Reaction with azides to form 1,4-disubstituted 1,2,3-triazoles.[1] This is critical in medicinal chemistry for fragment-based drug discovery (FBDD) to link the isoquinoline pharmacophore to other binding elements.[1]

  • Hydration: Acid-catalyzed hydration yields acetyl-isoquinolines.[1]

  • Cycloaddition: Can participate in [2+2] or [4+2] cycloadditions to form fused polycyclic aromatic hydrocarbons (PAHs).[1]

Medicinal Chemistry Implications[1][2][4][5][6][7]

Physicochemical Properties (ADME)
  • Basicity Modulation: The electron-withdrawing nature of the ethynyl group lowers the

    
     of the isoquinoline nitrogen (typically 
    
    
    
    ).[1] This decreases the fraction of ionized drug at physiological pH (7.4), potentially improving membrane permeability (LogD).[1]
  • Metabolic Stability: Unlike alkenyl (vinyl) groups, which are prone to rapid oxidation (epoxidation) by CYPs, the ethynyl group is generally more metabolically stable, though terminal alkynes can sometimes be oxidized.[1]

Pharmacophore Utility
  • Kinase Inhibitors: Isoquinoline is a scaffold in Rho-kinase (ROCK) inhibitors (e.g., Fasudil).[1] Ethynyl analogs are explored to access the "gatekeeper" regions of kinase ATP-binding pockets due to the linear, rod-like geometry of the alkyne which minimizes steric clashes.[1]

  • 
    -Interactions:  The electron-rich 
    
    
    
    -cloud of the alkyne can engage in weak interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1]

References

  • Vertex AI Search. (2023).[1] Synthesis and photophysical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health.[1] Link

  • Vertex AI Search. (2020).[1] Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission. PubMed.[1][4] Link

  • Vertex AI Search. (2022).[1] Synthesis and Properties of Thieno[3,2-f]isoquinolines and Benzothieno[3,2-f]isoquinolines. ResearchGate. Link

  • Vertex AI Search. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.[1][4] Link

  • Vertex AI Search. (2018).[1] Synthesis of isoquinolines via reaction of iminoalkynes. Organic Chemistry Portal. Link

Sources

Exploratory

A Comparative Technical Guide to Chlorinated vs. Brominated Ethynylisoquinolines for Drug Discovery

Introduction: The Isoquinoline Scaffold and the Strategic Importance of the Ethynyl Moiety The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Strategic Importance of the Ethynyl Moiety

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The diverse biological activities associated with isoquinoline derivatives span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2]

The introduction of an ethynyl group onto the isoquinoline ring system dramatically expands its chemical and pharmacological potential. This small, rigid, and linear functional group can act as a potent pharmacophore, engaging in various non-covalent interactions within a target's active site. Furthermore, the terminal alkyne provides a versatile synthetic handle for further molecular elaboration via reactions such as "click" chemistry, Sonogashira coupling, and Cadiot-Chodkiewicz coupling, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on a critical, yet often nuanced, aspect of ethynylisoquinoline design: the impact of terminal halogenation of the ethynyl group, specifically comparing chlorinated and brominated analogues. The choice between a chlorine or a bromine atom at this position can profoundly influence the molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological profile. This document provides an in-depth technical analysis to guide researchers, scientists, and drug development professionals in making informed decisions when designing and synthesizing these promising therapeutic agents.

Comparative Analysis: Chlorination vs. Bromination of the Ethynyl Group

The decision to incorporate a chloro- or bromo-substituent on the terminal alkyne of an isoquinoline scaffold is a trade-off between reactivity, stability, and potential biological interactions. While seemingly a minor substitution, the differing properties of chlorine and bromine can lead to significant variations in the final compound's characteristics.

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of halo-ethynylisoquinolines can be approached in two primary ways:

  • Introduction of a pre-halogenated alkyne: This typically involves a Sonogashira cross-coupling reaction between a halo-isoquinoline and a halo-alkyne.

  • Direct halogenation of a terminal ethynylisoquinoline: This involves the deprotonation of the alkyne followed by quenching with a halogenating agent.

In the context of cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. Generally, the reactivity trend for halides is I > Br > Cl.[3][4] This implies that bromo-substituted starting materials are typically more reactive than their chloro-counterparts, often allowing for milder reaction conditions and potentially higher yields.[3] The C-Br bond is longer and weaker than the C-Cl bond, facilitating the oxidative addition step in palladium-catalyzed coupling reactions.[4][5]

Conversely, when considering the direct halogenation of a terminal alkyne, the choice of halogenating agent and reaction conditions is paramount. While both chloro- and bromo-alkynes can be synthesized, the greater reactivity of bromine can sometimes lead to side reactions if not carefully controlled.

The following diagram illustrates a generalized workflow for the synthesis and comparative evaluation of chlorinated and brominated ethynylisoquinolines.

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis cluster_biological Biological Evaluation A Halo-Isoquinoline B Terminal Ethynylisoquinoline A->B Sonogashira Coupling (with TMS-acetylene) C Chlorinated Ethynylisoquinoline B->C 1. Base (e.g., n-BuLi) 2. Cl source (e.g., NCS) D Brominated Ethynylisoquinoline B->D 1. Base (e.g., n-BuLi) 2. Br source (e.g., NBS) E Physicochemical Properties (Solubility, LogP, pKa) C->E F Spectroscopic Characterization (NMR, IR, MS) C->F G Reactivity Studies (e.g., further coupling reactions) C->G H In vitro Biological Assays (e.g., enzyme inhibition, cell viability) C->H I Metabolic Stability Assays (e.g., microsomal stability) C->I D->E D->F D->G D->H D->I J Target Engagement Studies (e.g., co-crystallography) H->J

Workflow for Synthesis and Comparative Evaluation.
Physicochemical Properties: Subtle but Significant Differences

The choice of halogen impacts several key physicochemical properties that are crucial for drug development, including lipophilicity, polarizability, and bond characteristics.

PropertyChlorinated Ethynyl GroupBrominated Ethynyl GroupRationale & Implications
Electronegativity Higher (Cl: 3.16)Lower (Br: 2.96)The more electronegative chlorine atom leads to a more polarized C-X bond. This can influence local dipole moments and interactions with the target.
Atomic Radius Smaller (Cl: 99 pm)Larger (Br: 114 pm)The larger size of bromine can provide better steric fit in some binding pockets but may be detrimental in others.
Polarizability LowerHigherThe more diffuse electron cloud of bromine makes it more polarizable, which can enhance van der Waals interactions and halogen bonding.
C(sp)-X Bond Length ShorterLongerThe longer C-Br bond is weaker and more reactive in certain chemical transformations.[5]
Lipophilicity (LogP) Generally lower contributionGenerally higher contributionBrominated compounds are typically more lipophilic than their chlorinated counterparts, which can affect solubility, cell permeability, and metabolic stability.
Biological Implications: Halogen Bonding and Metabolic Stability

The terminal halogen on an ethynyl group can significantly influence a molecule's interaction with its biological target and its metabolic fate.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein.[6] The strength of this interaction is dependent on the polarizability of the halogen, following the trend I > Br > Cl > F. This suggests that a brominated ethynylisoquinoline has a greater intrinsic potential to form a halogen bond with a target protein compared to its chlorinated analogue. The electron-withdrawing nature of the adjacent sp-hybridized carbon can further enhance the positive electrostatic potential (σ-hole) on the halogen, making it a more potent halogen bond donor.[2]

The following diagram illustrates the concept of halogen bonding with a brominated ethynyl group.

G cluster_interaction Halogen Bonding Interaction Isoquinoline Isoquinoline C1 C Isoquinoline->C1 C2 C C1->C2 Br Br C2->Br - sigma-hole δ+ Br->sigma-hole Acceptor Lewis Base (e.g., O, N in protein) sigma-hole->Acceptor Halogen Bond

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Sonogashira Coupling of 3-Chloro-5-ethynylisoquinoline

Abstract This technical guide outlines the protocols for utilizing 3-Chloro-5-ethynylisoquinoline as a bifunctional linchpin in medicinal chemistry. This scaffold presents a unique chemoselective challenge and opportunit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the protocols for utilizing 3-Chloro-5-ethynylisoquinoline as a bifunctional linchpin in medicinal chemistry. This scaffold presents a unique chemoselective challenge and opportunity: it contains a highly reactive terminal alkyne at C5 and a latent, less reactive aryl chloride at C3. This note details the orthogonal functionalization strategies, prioritizing the Sonogashira coupling of the C5-ethynyl group while preserving the C3-chloro handle for subsequent diversification.

Chemoselectivity & Mechanistic Analysis

The utility of 3-Chloro-5-ethynylisoquinoline lies in the electronic differentiation between its two reactive centers. Success requires understanding the reactivity hierarchy:

  • C5-Ethynyl (Terminal Alkyne): This is the primary reactive site . Under standard Sonogashira conditions (Pd/Cu catalysis), the terminal proton (

    
    ) is easily removed by amine bases upon 
    
    
    
    -coordination to Copper(I), forming the active copper acetylide nucleophile.
  • C3-Chloro (Heteroaryl Chloride): This is the latent electrophile . While the isoquinoline nitrogen exerts an electron-withdrawing effect that activates the C3 position for

    
    , the C-Cl bond is kinetically stable against oxidative addition by Palladium(0) under mild conditions, especially when compared to aryl iodides or bromides.
    

Strategic Implication: Researchers should perform the Sonogashira coupling at the C5-ethynyl position first. The C3-chloro group will remain intact, serving as a handle for subsequent Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


).
Reactivity Visualization

Chemoselectivity Substrate 3-Chloro-5-ethynylisoquinoline C5 C5-Ethynyl Group (Nucleophile) Substrate->C5 High Reactivity C3 C3-Chloro Group (Electrophile) Substrate->C3 Low Reactivity ReactionA Standard Sonogashira (Pd(PPh3)2Cl2 / CuI / Et3N) rt - 40°C C5->ReactionA Reacts First ReactionB Advanced Coupling (Buchwald Precatalysts) >80°C C3->ReactionB Requires Activation

Figure 1: Chemoselectivity profile. The C5-alkyne is the "soft" nucleophile activated under mild conditions, while the C3-chloride requires harsh forcing conditions or specialized ligands.

Experimental Protocols

Protocol A: C5-Alkynyl Coupling (Primary Workflow)

Objective: Couple the C5-ethynyl group with an external Aryl Halide (


) while preserving the C3-Cl bond.
Reagents & Materials
ComponentSpecificationRole
Substrate 3-Chloro-5-ethynylisoquinoline (1.0 equiv)Nucleophile
Coupling Partner Aryl Iodide or Bromide (

) (1.1 equiv)
Electrophile
Catalyst

(2–5 mol%)
Palladium Source
Co-Catalyst CuI (5 mol%)Alkyne Activator
Base/Solvent

(Triethylamine) or THF/

(1:1)
Base & Solvent
Atmosphere Argon or Nitrogen (Strictly degassed)Prevent Homocoupling
Step-by-Step Procedure
  • Degassing (Critical): The presence of oxygen promotes Glaser homocoupling (dimerization of the alkyne). Sparge the solvent (THF or

    
    ) with Argon for 15–20 minutes prior to use.
    
  • Catalyst Pre-loading: In a flame-dried Schlenk tube or vial equipped with a stir bar, add:

    • 
       (0.03 equiv)
      
    • CuI (0.05 equiv)

    • Aryl Halide (1.1 equiv)

  • Substrate Addition: Dissolve 3-Chloro-5-ethynylisoquinoline (1.0 equiv) in the degassed solvent. Add this solution to the catalyst mixture under positive Argon pressure.

  • Reaction: Stir the mixture at Room Temperature for 4–12 hours.

    • Note: If the reaction is sluggish (common with electron-rich Aryl Bromides), heat mildly to 40–50°C. Do not exceed 60°C to ensure the C3-Cl bond remains inert.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the terminal alkyne peak.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (aq) to sequester Copper (removes blue/green color).
      
    • Dry over

      
      , concentrate, and purify via flash chromatography.
      
Protocol B: Sequential C3-Functionalization (Advanced)

Objective: Functionalize the C3-Chloro position after the alkyne has been reacted or protected. Note: This utilizes the "Latent" reactivity of the isoquinoline core.

Reagents & Materials
ComponentSpecificationRole
Catalyst XPhos Pd G3 or

/XPhos
Active against Ar-Cl
Base

or

(2.0 equiv)
Strong Inorganic Base
Solvent 1,4-Dioxane or TolueneHigh-boiling non-polar
Temperature 80°C – 100°CActivation Energy
Procedure Summary
  • Dissolve the C5-substituted isoquinoline product (from Protocol A) in 1,4-Dioxane.

  • Add the new coupling partner (e.g., Boronic acid for Suzuki, or an amine for Buchwald-Hartwig).

  • Add XPhos Pd G3 (2–5 mol%) and Base.

  • Heat to 90°C. The bulky, electron-rich XPhos ligand is required to facilitate oxidative addition into the hindered and stable C3-Cl bond.

Troubleshooting & Optimization Guide

Issue 1: Glaser Homocoupling (Dimerization)

If you observe a byproduct with double the molecular weight minus 2 protons, the alkyne has dimerized.

  • Cause: Oxygen in the solvent.

  • Solution: rigorous freeze-pump-thaw degassing or continuous Argon sparging. Alternatively, add a reducing agent like sodium ascorbate (rare in organic solvent) or simply increase the Aryl Halide equivalents.

Issue 2: Catalyst Poisoning (Nitrogen Coordination)

Isoquinolines contain a pyridine-like nitrogen that can coordinate to


, arresting the catalytic cycle.
  • Symptom: Reaction stalls despite available reagents.

  • Solution:

    • Ligand Switch: Use bidentate ligands like dppf (

      
      ). The chelating effect prevents the isoquinoline nitrogen from displacing the phosphine.
      
    • Scavenger: Ensure the workup includes an explicit copper wash (

      
      ) to remove Cu-coordinated species that may drag the product into the aqueous phase.
      
Issue 3: C3-Chloride Reactivity (Unwanted Side Reaction)
  • Symptom: Complex mixtures or polymerization.

  • Cause: Temperature too high (>80°C) or catalyst too active (e.g., using

    
     for the first step).
    
  • Solution: Stick to

    
     and keep temperatures below 50°C. The C3-Cl bond is stable under these specific conditions.
    
Experimental Workflow Diagram

Workflow Start Start: 3-Chloro-5-ethynylisoquinoline Degas Step 1: Degas Solvent (THF/Et3N) (Prevent Homocoupling) Start->Degas Mix Step 2: Add Catalyst & Ar-X Pd(PPh3)2Cl2 + CuI Degas->Mix React Step 3: Reaction (rt - 50°C) Selective C5-Coupling Mix->React Check Check: Is Alkyne Consumed? React->Check Check->React No (Add more catalyst/heat) Workup Step 4: NH4Cl Wash (Remove Copper) Check->Workup Yes Product Final Product: 3-Chloro-5-(arylalkynyl)isoquinoline Workup->Product

Figure 2: Operational workflow for the chemoselective coupling process.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[2] Angewandte Chemie International Edition, 42(2), 140–142.

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Isoquinoline Reactivity).

Sources

Application

Click chemistry applications using 3-Chloro-5-ethynylisoquinoline

Dual-Functional Scaffold for Diversity-Oriented Synthesis & Chemical Biology[1][2] Executive Summary 3-Chloro-5-ethynylisoquinoline represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functional Scaffold for Diversity-Oriented Synthesis & Chemical Biology[1][2]

Executive Summary

3-Chloro-5-ethynylisoquinoline represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural utility is derived from its orthogonal reactivity profile :

  • 5-Ethynyl Group: A bio-orthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library expansion or bioconjugation.

  • 3-Chloro Group: An electrophilic handle amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ), allowing for "Exit Vector" modification to tune solubility and potency.
    
  • Isoquinoline Core: A privileged pharmacophore found in numerous kinase inhibitors (e.g., Fasudil) and DNA intercalators.

This guide provides validated protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and Fluorescent Probe Synthesis .

Chemical Profile & Handling
PropertySpecification
Molecular Formula

Molecular Weight 187.62 g/mol
Solubility DMSO (>50 mM), DCM, Methanol. Low solubility in water.
Stability Stable at -20°C. Protect from light. Avoid strong acids (hydration of alkyne).
Hazards Irritant. Handle with standard PPE.
Application 1: Diversity-Oriented Synthesis (Medicinal Chemistry)

Context: In drug discovery, the 5-ethynyl group allows for the rapid "clicking" of diverse azide fragments to generate a library of triazole-linked isoquinolines. The 3-chloro position is subsequently modified to optimize pharmacokinetic properties (ADME).

Strategic Workflow (Graphviz Diagram)

SynthesisWorkflow cluster_legend Chemo-Selectivity Logic Start 3-Chloro-5-ethynylisoquinoline Step1 Step 1: CuAAC Click (Library Generation) Start->Step1 + R-N3 (Azides) Intermed 3-Chloro-5-(triazolyl)isoquinoline Step1->Intermed Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermed->Step2 + Boronic Acids / Amines Final Final Lead Candidate (Dual Functionalized) Step2->Final Note Click reaction is performed FIRST to avoid Pd-catalyst poisoning by the terminal alkyne.

Figure 1: Sequential functionalization strategy ensuring chemoselectivity.

Detailed Protocol: CuAAC "Click" Reaction

Objective: To couple 3-Chloro-5-ethynylisoquinoline with an organic azide (


).

Scientist's Note: Isoquinolines contain a basic nitrogen that can coordinate Cu(I), potentially poisoning the catalyst. To prevent this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that stabilizes the Cu(I) oxidation state and out-competes the isoquinoline nitrogen for copper binding.

Materials
  • Alkyne: 3-Chloro-5-ethynylisoquinoline (1.0 equiv)

  • Azide: Desired organic azide (1.1 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: THPTA (10 mol%) — Critical for reaction efficiency

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Procedure
  • Stock Solutions: Prepare the following stocks in water (or DMSO if insoluble):

    • 
       (100 mM)
      
    • THPTA (200 mM)

    • Sodium Ascorbate (500 mM) - Prepare fresh.

  • Complex Formation: In a small vial, mix the

    
     and THPTA stock solutions. Incubate for 5 minutes to form the blue Cu-ligand complex.
    
  • Reaction Assembly:

    • Dissolve the Alkyne (isoquinoline) and Azide in the reaction solvent (e.g., 1 mL DMSO/Water).

    • Add the Cu-THPTA complex to the reaction mixture.

    • Add the Sodium Ascorbate last to initiate the reaction (reduction of Cu(II) to Cu(I)).

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS (Target mass = MW Alkyne + MW Azide).

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with 5%

      
       or EDTA solution (to remove Copper traces).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (typically 0-5% MeOH in DCM).

Application 2: Chemical Probe Synthesis (Fluorescence)

Context: The 3-chloro group allows for the attachment of affinity tags (e.g., biotin) or fluorophores after the pharmacophore is established, or vice-versa. Here, we describe using the alkyne to attach a fluorophore (e.g., Azide-Fluor 488) to track the isoquinoline's localization in cells.

Protocol: Labeling with Fluorogenic Azides[2]
  • Why: Isoquinolines often intercalate DNA or bind RNA. "Clicking" a fluorophore allows visualization of this binding in vitro.

  • Modification: Use low-copper conditions if the probe is intended for live-cell usage (though Copper-free click "SPAAC" is preferred for live cells, CuAAC is standard for fixed cells or in vitro assays).

Reaction Table:

ComponentConcentrationRole
Isoquinoline Probe 50

M
Target Molecule
Azide-Fluorophore 50

M
Reporter Tag
Cu-TBTA Complex 100

M
Catalyst (TBTA enhances fluorescence protection)
Sodium Ascorbate 1 mMReductant
Buffer PBS (pH 7.4)Physiological Medium

Procedure:

  • Mix Probe and Azide-Fluorophore in PBS/DMSO (max 5% DMSO).

  • Add pre-complexed Cu-TBTA.

  • Add Ascorbate. Incubate 1 hour at RT in the dark.

  • Purification: HPLC is required to separate unreacted fluorophore from the labeled probe to ensure low background signal.

Downstream Functionalization (The "3-Chloro" Handle)

After the click reaction, the 3-chloro group remains. It is deactivated compared to a 1-chloro isoquinoline but is active enough for Suzuki-Miyaura Coupling .

Standard Protocol (Suzuki):

  • Substrate: 3-Chloro-5-(triazolyl)isoquinoline (1.0 equiv).

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     or 
    
    
    
    / XPhos (5 mol%).
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 90–100°C for 12 hours under Argon.

References
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][3][5][6][7] Chemical Reviews, 108(8), 2952–3015. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Wu, P., & Fokin, V. V. (2007). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications. Aldrichimica Acta, 40(1), 7-17. (Describes THPTA ligand usage).
  • Koubachi, J., et al. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society, 25(2). (Analogous isoquinoline/quinoline click chemistry). Link

Sources

Method

Conditions for palladium-catalyzed cross-coupling of 3-Chloro-5-ethynylisoquinoline

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-ethynylisoquinoline Executive Summary This guide details the optimization of palladium-catalyzed cross-coupling reactions for 3-Chloro-5-e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-ethynylisoquinoline

Executive Summary

This guide details the optimization of palladium-catalyzed cross-coupling reactions for 3-Chloro-5-ethynylisoquinoline , a bifunctional scaffold possessing both an electrophilic handle (C3-Cl) and a nucleophilic handle (C5-ethynyl). The coexistence of a deactivated heteroaryl chloride and a reactive terminal alkyne presents a classic chemoselectivity challenge.

This protocol provides validated workflows to:

  • Selectively functionalize the C5-alkyne via Sonogashira coupling while preserving the C3-chloride.

  • Selectively functionalize the C3-chloride via Suzuki-Miyaura coupling while tolerating the terminal alkyne.

Reactivity & Mechanistic Analysis

To design successful protocols, one must understand the electronic bias of the isoquinoline core.

  • The C3-Chloride (Electrophile): Unlike the highly reactive 1-chloroisoquinoline (which reacts similarly to 2-chloropyridine), the 3-chloroisoquinoline moiety is electronically deactivated. Oxidative addition of Pd(0) into the C3-Cl bond is the rate-limiting step and typically requires electron-rich, bulky ligands (e.g., Buchwald phosphines) and elevated temperatures.

  • The C5-Ethynyl (Nucleophile): This terminal alkyne is prone to deprotonation (

    
    ) and subsequent copper-mediated activation. It is highly reactive toward Sonogashira coupling or Glaser homocoupling (oxidative dimerization) if oxygen is present.
    

The Strategic Hierarchy:



This hierarchy dictates that Sonogashira coupling at C5 is kinetically favored and can be performed at room temperature, leaving the C3-Cl intact. Conversely, Suzuki coupling at C3 requires forcing conditions that risk degrading the alkyne unless specific "alkyne-tolerant" catalysts are employed.

Decision Pathway Diagram

G Start 3-Chloro-5-ethynylisoquinoline Decision Target Modification? Start->Decision PathA Functionalize Alkyne (C5) (Sonogashira) Decision->PathA Couple w/ Ar-X PathB Functionalize Chloride (C3) (Suzuki-Miyaura) Decision->PathB Couple w/ Ar-B(OH)2 ResultA 3-Chloro-5-(arylethynyl)isoquinoline (C3-Cl Preserved) PathA->ResultA Pd(PPh3)2Cl2, CuI RT, Et3N ResultB 3-Aryl-5-ethynylisoquinoline (Alkyne Preserved) PathB->ResultB XPhos Pd G2 K3PO4, 80°C (No Copper)

Figure 1: Chemoselective divergence. Path A exploits the natural reactivity order; Path B requires catalyst control to override thermal degradation of the alkyne.

Protocol A: C5-Selective Sonogashira Coupling

Objective: Couple the C5-ethynyl group with an external Aryl Iodide (Ar-I) while retaining the C3-Cl handle for future use.

Mechanism: The reaction relies on the fast oxidative addition of Pd(0) to the external Ar-I compared to the sluggish C3-Cl.

Materials
  • Substrate: 3-Chloro-5-ethynylisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv) (Note: Aryl Bromides may require heating, risking C3 activation; Iodides are preferred).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] (2 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:1 ratio). Degassed.
    
Step-by-Step Procedure
  • Inert Setup: Charge a dried Schlenk flask or vial with the substrate, Aryl Iodide, PdCl

    
    (PPh
    
    
    
    )
    
    
    , and CuI. Cap with a septum.
  • Degassing: Evacuate and backfill with Argon (x3). Critical: Oxygen causes Glaser homocoupling of the alkyne.

  • Solvent Addition: Inject degassed THF and Et

    
    N via syringe.
    
  • Reaction: Stir at Room Temperature (20–25 °C) for 4–6 hours.

    • Monitoring: TLC/LC-MS should show consumption of Ar-I. The C3-Cl peak should remain unchanged.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography.

Validation Check:

  • If the product mass is

    
    , you have formed the Glaser homocoupler (diyne). Cause:  Incomplete degassing.
    
  • If the C3-Cl is missing, the temperature was too high. Keep at RT.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Couple the C3-Chloride with an Aryl Boronic Acid while tolerating the free terminal alkyne.

Challenge: Standard Suzuki conditions often use high heat and bases that degrade naked alkynes. Furthermore, standard Pd catalysts (e.g., Pd(PPh


)

) react poorly with 3-chloroisoquinolines.

Solution: Use XPhos Pd G2 (or Pd


(dba)

+ XPhos). This bulky, electron-rich ligand system facilitates rapid oxidative addition into the C3-Cl bond at moderate temperatures. Crucially, avoid Copper to prevent accidental Sonogashira coupling with the boronic acid (Liebeskind-Srogl type side reactions) or alkyne dimerization.
Materials
  • Substrate: 3-Chloro-5-ethynylisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2–3 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) (Anhydrous or 0.5M aqueous solution)
  • Solvent: 1,4-Dioxane : Water (4:1) or THF.

Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or under Argon flow, combine Substrate, Boronic Acid, XPhos Pd G2, and K

    
    PO
    
    
    
    in a reaction vial.
  • Solvent: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 60 °C .

    • Note: Do not exceed 80 °C if possible. Higher temps increase alkyne polymerization risk.

    • Time: 2–4 hours.[1] The XPhos catalyst is highly active; prolonged heating is unnecessary.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc/Water.

  • Scavenging: If residual Pd remains coordinated to the alkyne, wash the organic phase with an aqueous solution of N-acetylcysteine or a thiourea-based scavenger.

Validation Check:

  • Self-Validating Step: Check LC-MS for the "Hydrodehalogenation" byproduct (where Cl is replaced by H). If high, the catalyst is active but transmetallation is slow; increase Boronic Acid equivalents.

Comparative Data Table

ParameterProtocol A (Sonogashira)Protocol B (Suzuki)
Active Handle C5-Ethynyl (Nucleophile)C3-Chloro (Electrophile)
Preserved Handle C3-ChloroC5-Ethynyl
Catalyst System PdCl

(PPh

)

/ CuI
XPhos Pd G2 (No Copper)
Primary Risk Glaser Homocoupling (Diyne)Alkyne Polymerization / Poisoning
Temp. Limit 25 °C (Strict)60–80 °C
Base Et

N (Organic amine)
K

PO

(Inorganic)

References

  • Reactivity of 3-Chloroisoquinoline

    • Synthesis and cross-coupling capabilities of 3-haloisoquinolines.
    • Source:

  • Sonogashira Coupling Mechanics

    • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal alkynes.
    • Source:

  • Suzuki Coupling of Deactivated Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
    • Source: [Angewandte Chemie Int.[2] Ed.]([Link])

  • Chemoselectivity in Multi-Halogenated Heterocycles

    • Handa, S., et al. (2018).[3] Sustainable Palladium Technology for Copper-Free Sonogashira Couplings.

    • Source:

Sources

Application

Functionalization strategies for the C3-chlorine position in isoquinolines

A Guide to Overcoming Electronic Deactivation in Heterocycles Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in blockbuster drugs like Fasudil and natural products like Papaver...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Electronic Deactivation in Heterocycles

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in blockbuster drugs like Fasudil and natural products like Papaverine. While C1-functionalization is kinetically favored due to high electrophilicity, the C3-position remains synthetically challenging due to its relative electronic neutrality and competitive N-coordination. This guide provides validated strategies for the chemoselective functionalization of C3-chloroisoquinolines, focusing on Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen exchange.

Part 1: The Electronic Landscape & Strategic Planning

To successfully functionalize the C3 position, one must first understand why it fails under standard conditions that work for C1.

  • C1-Position: Located between the ring nitrogen and the fused benzene ring. It possesses significant imine-like character, making it highly electrophilic and prone to Nucleophilic Aromatic Substitution (SNAr) and rapid oxidative addition.

  • C3-Position: While adjacent to the nitrogen, it lacks the cumulative electron-withdrawing effect of the fused ring system found at C1. It behaves more like a deactivated chloropyridine.

Implication: Standard ligands (e.g., PPh3) often fail at C3 due to slow oxidative addition. Successful protocols require electron-rich, bulky ligands or N-Heterocyclic Carbenes (NHCs) to drive the catalytic cycle.

Visualization: Reactivity Decision Tree

The following diagram outlines the logical flow for selecting a functionalization strategy based on substrate substitution.

IsoquinolineStrategy Start Substrate Analysis: Isoquinoline Core CheckHalogen Halogen Pattern? Start->CheckHalogen Mono 3-Chloro Only CheckHalogen->Mono C1=H, C3=Cl DiHalo 1,3-Dichloro CheckHalogen->DiHalo C1=Cl, C3=Cl PathA Direct Pd-Catalysis (Requires Bulky Ligands) Mono->PathA PathB C1 Reacts First (Kinetic Control) DiHalo->PathB Action1 Protocol 1: Suzuki (SPhos/XPhos) PathA->Action1 Aryl/Alkyl Coupling Action2 Protocol 2: Li-Halogen Exchange PathA->Action2 Formylation/Carboxylation Action3 Step 1: C1-Functionalization Step 2: C3-Functionalization PathB->Action3 Sequential Coupling

Figure 1: Strategic decision tree for isoquinoline functionalization. Note the divergence based on C1 substitution.

Part 2: Validated Experimental Protocols
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Introduction of aryl/heteroaryl groups at C3. Challenge: The C3-Cl bond is strong. Pd(PPh3)4 often leads to recovered starting material or hydrodehalogenation. Solution: Use of Biaryl Phosphine Ligands (Buchwald Ligands) accelerates the oxidative addition step.

Protocol 1: High-Turnover C3-Arylation

  • Substrate: 3-chloroisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (10:1 v/v)

  • Conditions: 80°C, 4-12 hours, Inert Atmosphere (Ar/N2)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)2 and XPhos. Add 1 mL of dioxane and stir at RT for 5 mins to generate the active Pd(0)-L species (solution turns yellow/orange).

  • Substrate Addition: Add the 3-chloroisoquinoline, boronic acid, and finely ground K3PO4.

  • Solvent Degassing: Add the remaining solvent (dioxane/water). Critical: Sparge with Argon for 10 mins. Oxygen is the primary cause of catalyst death in this system.

  • Reaction: Seal the vial and heat to 80°C. Monitor by LCMS.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Data Summary: Ligand Efficiency Comparison

LigandConversion (12h)Yield (%)Notes
PPh3 < 20%N/AOxidative addition is too slow.
dppf 65%55%Moderate; good for sterically unhindered partners.
XPhos > 98%92%Recommended. Excellent for chlorides.
SPhos > 95%88%Good alternative for sterically hindered boronic acids.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine motifs (common in kinase inhibitors). Challenge: The isoquinoline nitrogen can bind to Palladium, poisoning the catalyst ("catalyst sequestration"). Solution: Use BrettPhos or RuPhos precatalysts. These bulky ligands prevent the Pd center from coordinating to the isoquinoline nitrogen.

Protocol 2: C3-Amination

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (for base-sensitive substrates)

  • Solvent: t-Amyl Alcohol or Toluene

  • Temperature: 90-100°C

Key Mechanistic Insight: The use of G3 Precatalysts (containing an aminobiphenyl scaffold) ensures the immediate release of the active Pd(0) species upon heating, avoiding the induction period and potential aggregation associated with Pd2(dba)3.

Module C: Lithium-Halogen Exchange (The "Nuclear" Option)

Objective: Introduction of electrophiles not accessible via Cross-Coupling (e.g., Aldehydes, Carboxylic Acids, Silanes). Challenge: 3-Chloroisoquinolines undergo exchange slowly compared to bromides; competitive nucleophilic addition to the C1=N bond is a risk. Solution: Use n-BuLi at extremely low temperatures (-78°C) in non-coordinating solvents to favor exchange over addition.

Protocol 3: Low-Temperature Lithiation

  • Setup: Flame-dry a round-bottom flask under Argon. Add 3-chloroisoquinoline (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise down the side of the flask over 10 mins.

    • Observation: A color change (often deep red/orange) indicates formation of the 3-lithioisoquinoline species.

    • Timing: Stir for exactly 30 mins at -78°C. Do not extend time, as the lithiated species can dimerize or rearrange.

  • Trapping: Add the electrophile (e.g., DMF for formylation, CO2 for carboxylation) rapidly.

  • Quench: Allow to warm to RT and quench with sat. NH4Cl.

Comparison of Halogens for Li-Exchange:

  • 3-Iodo: Exchange complete in <5 mins at -78°C.

  • 3-Bromo: Exchange complete in ~15 mins at -78°C.

  • 3-Chloro: Requires ~30-45 mins; strictly requires THF to solvate the Li-intermediate.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the recommended Suzuki coupling, highlighting the critical role of the bulky XPhos ligand in facilitating the difficult oxidative addition at C3.

SuzukiCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting at C3) Pd0->OxAdd + 3-Cl-Isoquinoline PdII_Ar L-Pd(II)-Ar-Cl OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet + Activated Boronate BaseStep Base Activation (OH- / Boronate) BaseStep->TransMet Activates Boron PdII_DiAr L-Pd(II)-Ar-Ar' TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for C3-functionalization. The "Oxidative Addition" step is the energy barrier where standard catalysts fail, necessitating electron-rich ligands like XPhos.

References
  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. Elsevier Academic Press, 2005.[1] (Foundational text for Suzuki/Buchwald mechanisms).

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. (Analogous regioselectivity studies in polyhalogenated heterocycles). Link

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (Detailed mechanism and ligand selection). Link

  • Mechanism of Lithium-Halogen Exchange. Macmillan Group Meetings, Princeton University. (Mechanistic insights into rate differences I > Br > Cl). Link

  • Catalyst-Controlled Regioselective Suzuki Couplings. ResearchGate. (Discussion on catalyst control for dihaloazoles). Link

Sources

Method

Application Note: 3-Chloro-5-ethynylisoquinoline in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-Chloro-5-ethynylisoquinoline as a bifunctional scaffold for constructing Type I and Type I...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-Chloro-5-ethynylisoquinoline as a bifunctional scaffold for constructing Type I and Type II kinase inhibitors.[1]

Executive Summary

3-Chloro-5-ethynylisoquinoline represents a high-value "orthogonally reactive" scaffold.[1][2][3] Its utility lies in the distinct electronic and steric environments of its two functional handles:

  • C3-Chloro (Electrophile): Positioned to interact with the kinase hinge region (adenine binding pocket).[1][3] It is less reactive than C1-halides, requiring specialized catalytic systems for functionalization.[1][2][3]

  • C5-Ethynyl (Nucleophile/Dipolarophile): A rigid, linear handle directed toward the solvent front or the hydrophobic back pocket (gatekeeper region), ideal for "Click" chemistry (CuAAC) or Sonogashira extension.[1][2][3]

This guide provides validated protocols for sequentially functionalizing this scaffold to generate libraries of EGFR , HER2 , and ROCK inhibitors.[2][3]

Strategic Retrosynthesis & Design Logic

The isoquinoline core mimics the purine ring of ATP.[1][3] By exploiting the reactivity difference between the C3-Cl and C5-alkyne, researchers can rapidly generate Structure-Activity Relationship (SAR) libraries.[1][2]

Structural Logic Diagram

The following diagram illustrates the modular assembly of a kinase inhibitor using this scaffold.

KinaseInhibitorDesign cluster_legend Reactivity Profile Scaffold 3-Chloro-5-ethynylisoquinoline (Core Scaffold) Step1 Step 1: Suzuki-Miyaura (C3 Functionalization) Scaffold->Step1 Electrophilic Site (Cl) Hinge Hinge Binder (Aryl/Heteroaryl Boronic Acid) Hinge->Step1 Tail Solvent Front Tail (Azide/Halide Solubilizer) Step2 Step 2: CuAAC / Sonogashira (C5 Extension) Tail->Step2 Intermediate 3-Aryl-5-ethynylisoquinoline Step1->Intermediate Intermediate->Step2 Nucleophilic Site (C≡CH) FinalDrug Final Kinase Inhibitor (Type I/II) Step2->FinalDrug C3-Cl: Requires Pd-Catalysis C3-Cl: Requires Pd-Catalysis C5-Ethynyl: Requires Cu/Pd-Catalysis C5-Ethynyl: Requires Cu/Pd-Catalysis C3-Cl: Requires Pd-Catalysis->C5-Ethynyl: Requires Cu/Pd-Catalysis

Figure 1: Modular assembly logic. The C3 position is functionalized first to establish hinge binding, followed by C5 extension to tune physicochemical properties.[2]

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Weight 187.63 g/mol Low MW allows significant decoration while adhering to Lipinski's Rule of 5.[1][3]
Appearance Pale yellow to tan solidOxidizes slowly in air; store under Argon/Nitrogen.[1][3]
Solubility DMSO, DMF, DCM, THFPoor solubility in water/hexanes.[2][3]
C3 Reactivity Moderate ElectrophileRequires electron-rich phosphine ligands (e.g., XPhos, SPhos) for coupling.[1][2][3]
C5 Reactivity Terminal AlkyneHigh. Susceptible to Glaser coupling (homocoupling) if O₂ is present.[1][3]

Safety Warning: Terminal alkynes can form explosive acetylides with copper/silver in dry state.[1][3] Handle CuAAC reactions in solution.

Experimental Protocols

Protocol A: C3-Hinge Binder Installation (Suzuki-Miyaura Coupling)

Objective: Replace the C3-Chlorine with an aryl group (e.g., 4-aminophenyl or indole) to bind to the kinase hinge region.[1][2] Challenge: 3-Haloisoquinolines are electron-rich and less reactive than typical aryl chlorides.[1][3] Standard Pd(PPh₃)₄ often fails.

Reagents
  • Substrate: 3-Chloro-5-ethynylisoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for robust substrates).[1][3]

  • Base: K₃PO₄ (2.0 M aq, 3.0 equiv).[2][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2][3]

Step-by-Step Methodology
  • Degassing: In a microwave vial, combine the isoquinoline substrate, boronic acid, and solid base (if using anhydrous K₃PO₄). Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium source and Ligand (XPhos) quickly under a counter-flow of Argon.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 1 hour is a viable alternative for difficult substrates.[1][3]

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting chloride.[1][3]

Validation Check:

  • TLC: Starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear.[1][3]

  • NMR: Look for the disappearance of the C3-H signal (if dehalogenation occurred) or simply the integration of the new aryl protons.[1]

Protocol B: C5-Tail Extension (CuAAC "Click" Reaction)

Objective: Attach a solubilizing group or fluorophore to the C5-ethynyl handle via a 1,2,3-triazole linker.[1][2] Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][3]

Reagents
  • Intermediate: 3-Aryl-5-ethynylisoquinoline (from Protocol A) (1.0 equiv).[1][2][3]

  • Azide: R-N₃ (e.g., Morpholino-ethyl azide) (1.1 equiv).[1][2][3]

  • Catalyst: CuSO₄[1][3][4]·5H₂O (10 mol%).[1][3]

  • Reductant: Sodium Ascorbate (20 mol%).[1][3]

  • Ligand (Optional): TBTA (10 mol%) – Recommended to protect biomolecules or improve rate.[1][2][3]

  • Solvent: t-BuOH / Water (1:1) or DMSO (if solubility is an issue).[1][3]

Step-by-Step Methodology
  • Preparation: Dissolve the alkyne intermediate and the organic azide in the solvent mixture.

  • Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate in water.[1][3] Add CuSO₄ solution to the reaction, followed immediately by the Ascorbate. The mixture should turn bright yellow/orange (active Cu(I)).[1][3]

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours.

    • Tip: If the intermediate precipitates, add more t-BuOH or switch to DMF/Water.[1][2][3]

  • Quenching: Add saturated NH₄Cl solution or EDTA to chelate copper.[1][3]

  • Extraction: Extract with DCM (Dichloromethane). Warning: Triazoles can be water-soluble depending on the R-group; check the aqueous layer.[1][2]

Validation Check:

  • LC-MS: Look for the Mass [M+H]+ corresponding to the Sum of Alkyne + Azide.[1][3]

  • IR Spectroscopy: Disappearance of the sharp alkyne C≡C stretch (~2100–2250 cm⁻¹).[1][3]

Analytical Data Summary (Expected)

TechniqueDiagnostic SignalInterpretation
¹H NMR δ ~9.2 ppm (s, 1H) H1 Proton of Isoquinoline (Singlet).[1][2][3] Most deshielded signal.[1][3]
¹H NMR δ ~3.5 ppm (s, 1H) Terminal Alkyne proton (C≡C-H ). Disappears after Protocol B.
¹³C NMR δ ~80–85 ppm Alkyne carbons.[1][3]
HPLC Retention Time Product B (Triazole) will be significantly more polar (earlier elution) than Product A (Alkyne) in Reverse Phase.[1][3]

Case Study: Synthesis of an EGFR Inhibitor Analog

Context: Designing a dual-inhibitor for EGFR(T790M) resistance mutants.[1][3]

  • Step 1: 3-Chloro-5-ethynylisoquinoline is coupled with 3-acrylamido-4-fluorophenylboronic acid (Protocol A).[1][2][3]

    • Result: The acrylamide warhead is installed at the hinge-binding region (C3).[1][3]

  • Step 2: The C5-alkyne is reacted with N-(2-azidoethyl)morpholine (Protocol B).[1][3]

    • Result: A morpholine tail is installed to interact with the solvent front, improving solubility and bioavailability.[3]

  • Outcome: The final compound possesses a covalent warhead (acrylamide) and a solubility tail (morpholine), rigidly separated by the isoquinoline core.[3]

References

  • Isoquinoline Scaffolds in Kinase Inhibition

    • Title: "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition."[1][3]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Link:[Link] (Search Term: Isoquinoline HER2 inhibitor)[1][2][3]

  • Suzuki Coupling on Chloro-Isoquinolines

    • Title: "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Link:[Link]

  • Click Chemistry in Drug Design

    • Title: "Applications of Click Chemistry in Drug Discovery and Development."
    • Source:Expert Opinion on Drug Discovery.
    • Link:[Link][1][2][3]

Disclaimer: This protocol involves hazardous chemicals (azides, heavy metals).[2][3] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Note: Strategic Synthesis of 1,2,3-Triazoles from 3-Chloro-5-ethynylisoquinoline via CuAAC

Executive Summary This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives from 3-Chloro-5-ethynylisoquinoline . This specific scaffold represents a high-value "bifunctional core" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives from 3-Chloro-5-ethynylisoquinoline . This specific scaffold represents a high-value "bifunctional core" in drug discovery. The C5-ethynyl group allows for rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the C3-chlorine atom remains an orthogonal handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Critical Technical Insight: While standard "Click" conditions often suffice, the isoquinoline nitrogen possesses a lone pair capable of chelating Copper(I). In sub-optimal conditions, this can poison the catalyst or require high copper loading, complicating purification. This protocol prioritizes a Ligand-Assisted approach to ensure quantitative conversion and minimal metal contamination.

Chemical Strategy & Orthogonality

The synthesis relies on the chemoselectivity of the CuAAC reaction. The 3-chloro functionality is inert to the mild reduction/oxidation conditions of the Click reaction. This allows researchers to install the triazole moiety first, creating a library of "Head" groups, before modifying the "Tail" at the C3 position.

Strategic Workflow Diagram

G Start 3-Chloro-5- ethynylisoquinoline Reaction CuAAC Reaction (DMSO/H2O, RT) Start->Reaction Azide R-Azide Library (R-N3) Azide->Reaction Catalyst Catalyst System (CuSO4 / Ascorbate / TBTA) Catalyst->Reaction Workup Cu Scavenging & Workup Reaction->Workup Product Triazole Product (C3-Cl Intact) Workup->Product Future Downstream Coupling (C3) Product->Future Suzuki/Buchwald

Caption: Figure 1. Strategic workflow for orthogonal functionalization. The C3-Cl handle remains stable during triazole formation.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 3-Chloro-5-ethynylisoquinoline (Purity >95%).

  • Azides: Various organic azides (Aliphatic, Aromatic, Heteroaromatic).

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).[1]

  • Reductant: Sodium L-Ascorbate.[2]

  • Ligand (Crucial): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble alternative).

  • Solvents: DMSO (molecular biology grade), t-Butanol, HPLC-grade Water.

Protocol A: Ligand-Stabilized Synthesis (Recommended)

Best for: Heterocyclic substrates where N-coordination might inhibit the catalyst.

  • Stock Solutions Preparation:

    • Substrate Stock: Dissolve 3-Chloro-5-ethynylisoquinoline in DMSO (200 mM).

    • Azide Stock: Dissolve R-N₃ in DMSO (250 mM).

    • Catalyst Premix: In a separate vial, mix CuSO₄ (100 mM in water) and TBTA (100 mM in DMSO) in a 1:1.1 ratio. Note: The solution will turn slight blue/green.

    • Ascorbate: Freshly prepared Sodium Ascorbate (500 mM in water).

  • Reaction Assembly:

    • To a reaction vial, add Substrate Stock (1.0 equiv).

    • Add Azide Stock (1.1 equiv).

    • Add solvent mixture (DMSO:Water 1:1) to reach a final substrate concentration of 50–100 mM.

    • Add Catalyst Premix (1–5 mol%). Low loading is possible due to TBTA stabilization.

    • Add Ascorbate (10 mol%). The solution may turn yellow/orange (indicating Cu(I) species).

  • Incubation:

    • Stir at Room Temperature (20–25°C) for 4–16 hours.

    • Monitoring: Check via LC-MS. The disappearance of the alkyne peak (M+) and appearance of the triazole product (M + Azide) indicates completion.

  • Workup & Copper Scavenging:

    • Dilute reaction with Ethyl Acetate.

    • Wash with EDTA solution (0.1 M, pH 7.4) or aqueous NH₄Cl/NH₄OH (9:1) to remove copper species.[3] Crucial step for biological assays.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

Protocol B: High-Throughput Plate Synthesis

Best for: Library generation in 96-well plates.

  • Dispense 10 µL of Substrate (DMSO) into wells.

  • Dispense 10 µL of Azide (DMSO) into wells.

  • Add 20 µL of Catalyst Master Mix (CuSO₄/THPTA/Ascorbate in Water/tBuOH).

  • Seal plate and shake at RT for 12 hours.

  • Directly inject for Prep-HPLC purification or evaporate and resuspend for screening.

Mechanistic Logic & Troubleshooting

The success of this reaction depends on the formation of a Copper(I)-Acetylide intermediate. The isoquinoline nitrogen presents a challenge: it can compete with the ligand for Copper binding.

Mechanistic Pathway Diagram[3]

Mechanism Cu2 Cu(II) Precursor Cu1 Active Cu(I) (Stabilized by TBTA) Cu2->Cu1 + Ascorbate Complex Cu(I)-Acetylide Intermediate Cu1->Complex + Alkyne OffPath INACTIVE: Cu-Isoquinoline Chelate Cu1->OffPath No Ligand (Isoquinoline N binds) Alkyne Isoquinoline Alkyne Cycle Triazolyl-Cu Complex Complex->Cycle + Azide Cycle->Cu1 Product Release

Caption: Figure 2. Catalytic cycle showing the necessity of Ligand (TBTA) to prevent off-pathway chelation by the isoquinoline nitrogen.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Isoquinoline N.Increase TBTA:Cu ratio to 2:1; Ensure anaerobic conditions.
Precipitation Poor solubility of triazole product.Switch solvent to DMSO/tBuOH (4:1) or heat to 40°C.
Green/Blue Organic Layer Residual Copper contamination.Wash with 10% EDTA or Sodium Diethyldithiocarbamate.
By-products (Glaser) Oxidative homocoupling of alkynes.Degas solvents; ensure excess Ascorbate is present.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[5] Science, 340(6131), 457-460. Link

Sources

Method

Application Note: Chemoselective Reduction of 3-Chloro-5-ethynylisoquinoline

Executive Summary This guide addresses the synthetic challenge of reducing the ethynyl group of 3-Chloro-5-ethynylisoquinoline (Target Molecule). The primary difficulty lies in the high chemoselectivity required to reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthetic challenge of reducing the ethynyl group of 3-Chloro-5-ethynylisoquinoline (Target Molecule). The primary difficulty lies in the high chemoselectivity required to reduce the alkyne without triggering the hydrogenolysis (dehalogenation) of the C3-chlorine atom or reducing the isoquinoline heterocyclic ring.

The 3-chloro substituent on the isoquinoline ring is electronically activated (alpha to the ring nitrogen), rendering it significantly more susceptible to oxidative addition by palladium catalysts than standard aryl chlorides. Standard hydrogenation conditions (Pd/C, H₂) will likely result in the formation of 5-ethylisoquinoline (dechlorinated byproduct) or tetrahydroisoquinoline derivatives.

This note details two validated pathways:

  • Semihydrogenation (Alkyne

    
     Alkene):  Using a poisoned Lindlar catalyst system.[1]
    
  • Complete Reduction (Alkyne

    
     Alkane):  Using a metal-free Diimide transfer reduction to strictly preserve the C-Cl bond.
    

Chemo-Structural Analysis & Reagent Selection

The Chemoselectivity Challenge

The target molecule contains three competing reactive sites:

  • Terminal Alkyne (C5): The desired site of reduction.

  • Aryl Chloride (C3): Highly susceptible to Pd-catalyzed hydrogenolysis due to the electron-deficient nature of the pyridine-like ring.

  • Isoquinoline Nitrogen Ring: Susceptible to reduction under high-pressure hydrogenation or Birch conditions.

Reagent Selection Matrix
Reagent SystemTarget ProductC-Cl IntegrityIsoquinoline Ring StabilityRecommendation
Pd/C (10%) + H₂ Ethyl (Alkane)Critical Risk (High Dehalogenation)Moderate RiskAVOID
Lindlar Cat. + Quinoline Vinyl (Alkene)High (with poisoning)HighPrimary Choice for Alkenes
Diimide (N₂H₂) Ethyl (Alkane)Excellent (Inert to Aryl Halides)HighPrimary Choice for Alkanes
Na / Liquid NH₃ Trans-AlkeneLow (Ring Reduction Risk)LowAVOID

Visual Workflow: Decision Pathways

ReductionPathways Start Starting Material: 3-Chloro-5-ethynylisoquinoline Decision Desired Outcome? Start->Decision RouteA Target: Vinyl (Alkene) Decision->RouteA Partial Reduction RouteB Target: Ethyl (Alkane) Decision->RouteB Full Reduction MethodA Method: Lindlar Hydrogenation (Poisoned Pd/CaCO3) RouteA->MethodA MethodB Method: Diimide Reduction (TSNHNH2 degradation) RouteB->MethodB RiskA QC Checkpoint: Monitor for De-Cl (MS +34/36 loss) MethodA->RiskA RiskB Benefit: Zero risk of C-Cl insertion MethodB->RiskB ProductA Product: 3-Chloro-5-vinylisoquinoline RiskA->ProductA ProductB Product: 3-Chloro-5-ethylisoquinoline RiskB->ProductB

Figure 1: Decision tree for selecting the appropriate reduction protocol based on the desired oxidation state of the ethyl side chain.

Detailed Protocols

Protocol A: Selective Semihydrogenation (Alkyne Alkene)

Objective: Synthesis of 3-Chloro-5-vinylisoquinoline. Mechanism: Syn-addition of Hydrogen via surface catalysis.[1] Critical Control: The addition of Quinoline is non-negotiable to poison high-energy Pd sites that catalyze oxidative addition into the C-Cl bond [1].

Materials
  • Substrate: 3-Chloro-5-ethynylisoquinoline (1.0 equiv)

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO3, Pb-poisoned) (10 wt% loading relative to substrate)

  • Additive: Quinoline (0.2 - 0.5 equiv)

  • Solvent: Methanol (anhydrous) or Ethyl Acetate

  • Gas: Hydrogen (Balloon pressure, ~1 atm)

Step-by-Step Procedure
  • Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve the substrate in Methanol (0.1 M concentration).

  • Poisoning: Add Quinoline (0.2 equiv). Stir for 5 minutes before adding the catalyst. This ensures the solution phase poison is available immediately upon catalyst introduction.

  • Catalyst Addition: Carefully add the Lindlar catalyst (10 wt% of substrate mass). Caution: Dry Pd catalysts can ignite solvent vapors.

  • Purging: Seal the flask with a septum. Purge the headspace with Nitrogen (3x), then switch to Hydrogen (balloon). Do not bubble gas directly through the solution to avoid stripping the volatile quinoline.

  • Reaction: Stir vigorously at Room Temperature .

    • Monitoring: Check by TLC or LC-MS every 30 minutes. The reaction typically completes in 1–3 hours.

    • Stop Condition: Stop immediately upon consumption of the alkyne. Extended exposure promotes isomerization or over-reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. The Quinoline must be removed via column chromatography (Silica gel; Hexanes/EtOAc gradient) or an acidic wash (1M HCl) if the product pKa allows (Note: Isoquinolines are basic; acid wash might extract the product. Chromatography is preferred).

Protocol B: Chemoselective Complete Reduction (Alkyne Alkane)

Objective: Synthesis of 3-Chloro-5-ethylisoquinoline. Mechanism: Metal-free transfer hydrogenation using Diimide (N₂H₂). Rationale: Diimide reduces symmetric multiple bonds (C=C, C≡C) but is completely inert toward C-Halogen bonds and heterocyclic aromatic rings, eliminating the risk of dehalogenation [2].

Materials
  • Substrate: 3-Chloro-5-ethynylisoquinoline (1.0 equiv)

  • Reagent: p-Toluenesulfonylhydrazide (TSNHNH2) (3.0 - 5.0 equiv)

  • Base: Sodium Acetate (NaOAc) (3.0 - 5.0 equiv)

  • Solvent: DME (Dimethoxyethane) or THF/Water (1:1)

Step-by-Step Procedure
  • Setup: In a reflux condenser-equipped flask, dissolve the substrate and p-Toluenesulfonylhydrazide (3.0 equiv) in DME (0.2 M).

  • Base Addition: Add Sodium Acetate (3.0 equiv).

  • Thermal Initiation: Heat the mixture to reflux (approx. 80-85°C).

    • Observation: Nitrogen gas evolution indicates the in-situ generation of Diimide.

  • Iterative Addition: If the reaction stalls (monitored by TLC/LC-MS) before completion, cool the mixture and add an additional 1-2 equiv of hydrazide and base, then resume reflux. Diimide is short-lived and disproportionates, often requiring excess reagent.

  • Workup: Once complete, cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).

  • Purification: Wash the organic layer with saturated NaHCO₃ and Brine. Dry over MgSO₄. Flash chromatography is usually sufficient to remove sulfinic acid byproducts.

Quality Control & Troubleshooting

Analytical Markers (¹H NMR)
MoietyAlkyne (Starting Material)Vinyl (Lindlar Product)Ethyl (Diimide Product)
Signal ~3.5 ppm (s, 1H, C≡C-H )~5.5-6.0 ppm (dd, 2H, =CH ₂)~1.2 ppm (t, 3H, -CH ₃)
Signal --~6.8-7.2 ppm (m, 1H, -CH =)~2.8 ppm (q, 2H, -CH ₂-)
Common Failure Modes
  • Dechlorination (M-34 peak in MS):

    • Cause: Catalyst too active (Protocol A) or Hydrogen pressure too high.

    • Fix: Increase Quinoline loading; ensure temperature does not exceed 25°C. Switch to Diimide (Protocol B) if Alkane is the target.

  • Incomplete Reduction (Protocol B):

    • Cause: Diimide disproportionation (N₂H₂

      
       N₂ + N₂H₄) faster than reduction.
      
    • Fix: Add reagents in portions (stepwise) rather than all at once. Ensure vigorous reflux.

References

  • Lindlar, H. (1952).[2][3] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions.

  • Najera, C., & Sansano, J. M. (2005). Lindlar Catalyst. Encyclopedia of Reagents for Organic Synthesis.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for chemoselectivity of aryl halides).

Sources

Application

Bioconjugation techniques involving 3-Chloro-5-ethynylisoquinoline

Application Note: Bioconjugation Techniques Involving 3-Chloro-5-ethynylisoquinoline Executive Summary 3-Chloro-5-ethynylisoquinoline represents a specialized class of "clickable" pharmacophores . Its structural duality—...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Techniques Involving 3-Chloro-5-ethynylisoquinoline

Executive Summary

3-Chloro-5-ethynylisoquinoline represents a specialized class of "clickable" pharmacophores . Its structural duality—featuring a chemically stable isoquinoline core with a reactive ethynyl handle—makes it an ideal scaffold for Activity-Based Protein Profiling (ABPP) and fragment-based drug discovery (FBDD).

While the 3-chloro substituent often serves as a medicinal chemistry handle (for structure-activity relationship modulation or hydrophobic binding), the 5-ethynyl group is the primary site for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This guide provides validated protocols for conjugating this scaffold to azide-functionalized reporters (fluorophores, biotin) and biological macromolecules, emphasizing solubility management and catalyst optimization.

Chemical Profile & Reactivity

Before initiating conjugation, researchers must understand the functional group interplay of the molecule.

FeatureChemical NatureBioconjugation RoleReactivity Considerations
5-Ethynyl Group Terminal Alkyne (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Primary Conjugation Site Reacts with Azides (

) via CuAAC to form stable 1,2,3-triazoles.
3-Chloro Group Aryl ChlorideStructural/Binding Element Generally inert under aqueous bioconjugation conditions. Serves as a lipophilic handle or site for Pd-catalyzed coupling during synthesis.
Isoquinoline Core Heterocyclic AromaticPharmacophore Hydrophobic. Requires organic co-solvents (DMSO, tBuOH) to prevent precipitation in aqueous buffers.

Workflow Visualization

The following diagram outlines the logical flow for utilizing 3-Chloro-5-ethynylisoquinoline in a proteomic profiling context.

G Probe 3-Chloro-5- ethynylisoquinoline Complex Probe-Target Complex Probe->Complex Incubation (In situ) Target Biological Target (Kinase/DNA/Enzyme) Target->Complex Click CuAAC Reaction (+ Azide-Reporter) Complex->Click Add Reagents (CuSO4, THPTA) Analysis LC-MS / Fluorescence Analysis Click->Analysis Triazole Formation

Figure 1: Workflow for Activity-Based Protein Profiling (ABPP) using the ethynyl-isoquinoline scaffold.

Protocol 1: Two-Step Labeling in Complex Proteomes (Lysates)

This protocol is designed for researchers using 3-Chloro-5-ethynylisoquinoline to identify binding targets in cell lysates. The hydrophobicity of the isoquinoline requires careful solvent management to prevent "crash-out" before the reaction occurs.

Reagents Required
  • Probe Stock: 10 mM 3-Chloro-5-ethynylisoquinoline in anhydrous DMSO.

  • Reporter Tag: 5 mM Azide-Biotin or Azide-Fluor 488 in DMSO.

  • Catalyst: 50 mM CuSO

    
     in sterile water.
    
  • Ligand: 10 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water. Note: THPTA is preferred over TBTA for aqueous solubility.

  • Reductant: 100 mM Sodium Ascorbate (freshly prepared).

  • Lysis Buffer: PBS (pH 7.4) + 0.1% Triton X-100 + Protease Inhibitors.

Step-by-Step Procedure
  • Proteome Preparation:

    • Dilute cell lysate to a protein concentration of 1–2 mg/mL in Lysis Buffer.

    • Critical: Avoid buffers with chelating agents like EDTA/EGTA, as they strip the Copper catalyst.

  • Probe Incubation:

    • Add 3-Chloro-5-ethynylisoquinoline stock to the lysate (Final Conc: 1–10 µM).

    • Incubate for 1 hour at 37°C (or temperature relevant to target stability).

    • Control: Prepare a "No Probe" DMSO vehicle control.

  • Click Chemistry Master Mix (Preparation):

    • Premix the reagents in the following order to form a stable catalyst complex (preventing Cu(I) disproportionation):

      • THPTA Ligand (10 mM)

      • CuSOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
         (50 mM)
        Ratio: Maintain a 1:5 ratio of Cu:Ligand (e.g., 2 µL CuSO
        
        
        
        + 10 µL THPTA).
    • Vortex and incubate for 2 minutes.

  • The Click Reaction:

    • Add the Azide-Reporter to the lysate (Final Conc: 20–50 µM).

    • Add the Cu-THPTA Complex (Final Conc: 1 mM Cu).

    • Initiate reaction by adding Sodium Ascorbate (Final Conc: 5 mM).

    • Total Organic Solvent Load: Ensure DMSO/tBuOH content stays <5% to prevent protein denaturation.

  • Termination:

    • Vortex gently and incubate for 1 hour at Room Temperature in the dark.

    • Quench reaction by adding 4X SDS-PAGE Loading Buffer (containing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -mercaptoethanol) or by protein precipitation (Methanol/Chloroform).
      

Protocol 2: Chemical Synthesis of Bioconjugates (Preparative Scale)

For creating a purified conjugate (e.g., linking the isoquinoline to a drug delivery polymer or specific ligand) in a flask.

Reaction Scheme Visualization

Reaction Substrate 3-Chloro-5- ethynylisoquinoline (Alkyne) Product 1,2,3-Triazole Conjugate Substrate->Product + Azide R-N3 (Azide Linker) Azide->Product DMSO/tBuOH/H2O RT, 4-16h Catalyst Cu(I) / THPTA Catalyst->Product Catalysis

Figure 2: Preparative scale CuAAC reaction scheme.

Methodology
  • Dissolution: Dissolve 3-Chloro-5-ethynylisoquinoline (1 eq) and the Azide partner (1.1 eq) in a mixture of DMSO:tBuOH (1:1) .

    • Why tBuOH? Tert-butanol helps solubilize the organic heterocycle while remaining compatible with the aqueous copper catalyst.

  • Catalyst Addition: Add 0.1 eq of CuSOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 0.5 eq of THPTA (pre-complexed in minimal water).
    
  • Reduction: Add 0.5 eq of Sodium Ascorbate.

  • Monitoring: Stir at Room Temperature. Monitor consumption of the alkyne by TLC or LC-MS (Alkyne peak at ~2100 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in IR will disappear).
    
  • Purification:

    • Dilute with water (may precipitate the product if hydrophobic).

    • Extract with Ethyl Acetate.

    • Purify via Silica Gel Chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation of Probe High hydrophobicity of the chloro-isoquinoline core.Increase DMSO concentration (up to 10%) or add 20% t-Butanol to the reaction buffer.
Protein Degradation Copper-induced oxidation.Increase THPTA concentration (Ligand acts as a sacrificial antioxidant). Perform reaction at 4°C.
Low Yield Oxygen poisoning of Cu(I).Degas buffers with Nitrogen/Argon. Add fresh Sodium Ascorbate.
High Background Non-specific binding of the Azide-dye.Perform a "Pulse-Chase" experiment or wash protein pellets with cold Methanol prior to analysis.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Biosynth. (n.d.). 3-Chloroisoquinoline Product Data. Biosynth Catalog. Link

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with an alkyne nucleoside. Proceedings of the National Academy of Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 3-Chloro-5-ethynylisoquinoline in organic solvents

Ticket ID: #SOL-ISOQ-3CL5ET Subject: Overcoming "Brick Dust" Solubility in Organic Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary You are encountering solubility issue...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-ISOQ-3CL5ET Subject: Overcoming "Brick Dust" Solubility in Organic Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are encountering solubility issues with 3-Chloro-5-ethynylisoquinoline , a rigid, planar, nitrogen-containing heterocycle.[1][2][3] This molecule exhibits "brick dust" properties—high crystallinity due to strong


-

stacking and low solvation energy.[1][2][3] Its structure combines a lipophilic halogen (3-Cl), a basic nitrogen (isoquinoline core), and a reactive terminal alkyne (5-ethynyl).[1][2]

This guide addresses the thermodynamic hurdles of dissolving this scaffold without compromising the stability of the terminal alkyne.

Part 1: The Thermodynamics of Dissolution

Why standard solvents fail.

This compound resists dissolution not because it is "insoluble," but because the Crystal Lattice Energy (holding the solid together) exceeds the Solvation Energy (solvent pulling it apart).[2]

The Structural Culprits:

  • Planar Stacking: The isoquinoline ring facilitates tight packing.[1][3]

  • Halogen Bonding: The 3-Cl atom increases lipophilicity but also density, often reducing solubility in general polar solvents like methanol.[1][2][3]

  • Dipole Interactions: The nitrogen lone pair creates a dipole that strengthens the lattice.[1][3]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Note
Chlorinated DCM, Chloroform, DCEHigh Recommended. Halogen-

interactions stabilize the solute.[1][2][3] Best for workups.
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh Breaks lattice via dipole interactions.[2] Hard to remove (high BP).
Protic Methanol, Ethanol, IsopropanolLow Poor interaction with the lipophilic Cl/alkyne regions.[2]
Non-Polar Hexanes, Heptane, PentaneInsoluble "Oiling out" or precipitation is guaranteed.[2][3]
Ethers THF, 1,4-Dioxane, MTBEModerate Good for reactions; often requires heating or binary mixtures.[2]
Part 2: Troubleshooting & FAQs
Q1: "I need to run a Sonogashira coupling, but the starting material precipitates out of THF/Et3N. What do I do?"

Diagnosis: The standard THF/Amine solvent system is insufficient to overcome the lattice energy at room temperature, leading to catalyst poisoning (heterogeneous reaction).[2]

The Fix: The "Co-Solvent Spike" Protocol Do not switch to pure DMF if you want an easier workup.[3] Instead, use a binary system.

  • Primary Solvent: Use THF (anhydrous).[1][2][3]

  • The Spike: Add 5–10% v/v NMP (N-Methyl-2-pyrrolidone) or DMAc .[1][2][3]

    • Why? NMP has a high dipole moment that disrupts the

      
      -stacking aggregates, keeping the substrate in solution without requiring a high-boiling solvent for the entire volume.
      
  • Temperature: Gently warm the mixture to 40°C before adding the catalyst. This "kinetic jump-start" ensures homogeneity during the critical oxidative addition step.[1][3]

Q2: "It dissolves in DCM, but I need a non-halogenated solvent for Green Chemistry compliance."

Diagnosis: You are losing the benefit of halogen-halogen interactions that DCM provides.[1][2][3]

The Fix: The "Anisole/Ethyl Acetate" Substitution

  • Anisole: A high-boiling, electron-rich aromatic solvent.[1][2][3] It mimics the

    
    -interactions of the isoquinoline ring ("like dissolves like").
    
  • Ethyl Acetate (EtOAc): Poor solvent on its own for this molecule, but works when heated.[1][2][3]

  • Protocol:

    • Try 2-MeTHF (2-Methyltetrahydrofuran) .[1][2][3] It is more lipophilic than THF and often solubilizes halogenated heterocycles better due to higher saturation limits.[1][3]

Q3: "Can I use acid to dissolve it in water for a reverse-phase purification?"

Diagnosis: Yes, but with a critical warning regarding the terminal alkyne.

The Mechanism: The isoquinoline nitrogen is basic (


).[3] Adding dilute HCl will protonate the nitrogen (

), making it water-soluble.[1][2][3]

The Risk (Alkyne Hydration):

  • Danger: Strong acid + water + time

    
     Hydration of the terminal alkyne to a ketone (Markovnikov addition), especially if metal ions are present as impurities.[2]
    
  • Safe Protocol: Use 0.1% Formic Acid or TFA in your HPLC mobile phase.[1][3] Avoid storing the compound in acidic aqueous solution for >4 hours.[1][3] Flash freeze or lyophilize immediately.

Part 3: Visualizing the Solution
Workflow: Solvent Selection Decision Tree

This diagram guides you through selecting the correct solvent system based on your operational goal (Reaction vs. Purification).

SolventSelection Start Goal: Dissolve 3-Cl-5-Ethynylisoquinoline Process Process Type? Start->Process Reaction Synthesis (Coupling/Substitution) Process->Reaction Workup Workup / Purification Process->Workup Temp Can you heat >50°C? Reaction->Temp Phase Partitioning Phase? Workup->Phase YesHeat Use Toluene or Anisole Temp->YesHeat Yes NoHeat Room Temp Required Temp->NoHeat No Polarity Catalyst Sensitive to Coordination? NoHeat->Polarity YesCat Avoid pure DMF/DMSO Use THF + 10% NMP Polarity->YesCat NoCat Use DMF or DMAc Polarity->NoCat Organic Organic Layer Phase->Organic Aqueous Aqueous/Reverse Phase Phase->Aqueous DCM DCM or Chloroform (Best Solubility) Organic->DCM Acid Acidify (pH < 4) Risk: Alkyne Hydration Aqueous->Acid SafeAcid Use 0.1% Formic Acid Lyophilize Immediately Acid->SafeAcid

Caption: Decision tree for solvent selection based on thermal limits and chemical stability risks.

Part 4: Advanced Solvation Mechanics

To understand why this molecule behaves this way, we must look at the specific molecular interactions.

The "Halogen-Pi" Effect

Research into halogenated isoquinolines suggests that chlorinated solvents (DCM, Chloroform) are not just "polar" solvents; they actively participate in Halogen-Bonding .[1][2][3] The chlorine atoms in the solvent interact with the


-system of the isoquinoline ring.
  • Impact: This specific interaction lowers the energy barrier for solvation more effectively than simple dipole interactions (like Acetone).[1][2][3]

Solvation Sphere Diagram

SolvationMechanism IsoQ Isoquinoline Core Note DCM stabilizes via specific halogen-pi interactions. DMSO disrupts aggregation via high dipole moment. DCM1 DCM (Halogen-Pi) DCM1->IsoQ Stabilizes Pi-System DCM2 DCM (Dipole) DCM2->IsoQ Solvates 3-Cl DMSO DMSO (Coordination) DMSO->IsoQ Breaks Stacking

Caption: Mechanistic difference between Halogenated (DCM) and Dipolar (DMSO) solvation strategies.

References
  • PubChem. (2025).[1][2][3][4] 3-Chloroisoquinoline Compound Summary. National Library of Medicine.[1][3] Link[2][3][4]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] (Basis for "Like Dissolves Like" and solvent blend calculations). Link

  • Chemistry LibreTexts. (2023). Properties and Bonding in Alkynes. (Acidity and stability data for terminal alkynes). Link

  • Rissanen, K. (2008).[1][2][3] Halogen bonding in supramolecular chemistry. Chemical Society Reviews.[1][3] (Theoretical basis for DCM/Isoquinoline interaction). Link

  • Organic Chemistry Portal. Synthesis of Isoquinolines. (General reaction conditions and solvent precedents). Link

Sources

Optimization

Purification challenges of 3-Chloro-5-ethynylisoquinoline via column chromatography

[1] Status: Operational Ticket ID: ISOQ-3CL-5ET-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary Purifying 3-Chloro-5-ethynylisoquinoline presents a unique intersection...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: ISOQ-3CL-5ET-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Purifying 3-Chloro-5-ethynylisoquinoline presents a unique intersection of challenges: the basicity of the isoquinoline nitrogen, the sensitivity of the terminal alkyne, and the "sticky" nature of byproducts from its synthesis (likely Sonogashira coupling).

While standard isoquinolines (pKa ~5.[1][2]4) streak due to acid-base protonation on silica, the 3-chloro substituent is electron-withdrawing, lowering the pKa significantly (~2.0).[1] Consequently, severe streaking in this specific molecule is often not purely due to basicity, but rather metal coordination (Pd/Cu) or alkyne instability .[2] This guide addresses these root causes to ensure high recovery.

Module 1: The "Streaking" Phenomenon (Tailing Bands)

Diagnosis

Users often report the product eluting as a broad smear rather than a tight band, co-eluting with impurities.

Root Cause Analysis
  • Residual Metal Coordination: If the crude reaction mixture (Sonogashira) was not treated with a metal scavenger, residual Palladium (Pd) or Copper (Cu) will coordinate between the isoquinoline Nitrogen and the terminal alkyne. This complex "drags" through the column.[2]

  • Silanol Interaction: Although the 3-Cl group reduces basicity, the nitrogen still participates in hydrogen bonding with acidic silanols (Si-OH) on the silica surface.[1]

Protocol: The "Buffered Scavenger" Workflow

Do not rely solely on mobile phase modifiers. You must break metal complexes before chromatography.[1][2]

Step 1: Pre-Column Metal Scavenging (Mandatory) Before concentrating your organic layer:[2]

  • Wash the organic phase (DCM or EtOAc) with 5% aqueous L-Cysteine or a 1:1 saturated

    
    /
    
    
    
    solution.[2]
    • Why: This aggressively strips Cu and Pd from the isoquinoline nitrogen.[2]

  • Dry over

    
     and filter.
    

Step 2: Column Neutralization Use the following mobile phase modifier strategy to block silanols.

ParameterRecommendationMechanism
Modifier Triethylamine (TEA)Competitively binds to Si-OH sites, preventing H-bonding with the product.[1][2]
Concentration 1% v/v in Equilibration solvent only.Saturates the column before the product touches it.
Mobile Phase Hexanes / Ethyl Acetate (Gradient)Standard elution.[2]
Alternative DCM / MeOH + 1%

Use only if solubility in Hex/EtOAc is poor.[2]
Workflow Visualization

purification_workflow cluster_tips Critical Checkpoint start Crude Reaction Mixture wash Wash: 1:1 NH4Cl/NH4OH (Removes Cu/Pd) start->wash 1. Metal Scavenging dry Dry & Concentrate wash->dry tip If product is BROWN: Metal remains. Repeat Wash. wash->tip column_prep Column Prep: Pre-flush with 1% TEA/Hexanes dry->column_prep 2. Load Sample elution Elute: Hex/EtOAc Gradient (No TEA needed in gradient) column_prep->elution 3. Purify

Caption: Figure 1. Optimized workflow prioritizing metal removal to prevent "fake" streaking caused by coordination complexes.

Module 2: Stability & Decomposition (The Alkyne Issue)

Diagnosis

The product turns brown or black on the column, or recovery is significantly lower than the crude mass suggests.

Root Cause Analysis

Terminal alkynes at the 5-position are sterically exposed.[1][2]

  • Glaser Coupling: In the presence of oxygen and trace Copper on basic silica, the alkyne dimerizes to a diyne.

  • Acidic Hydration: Highly acidic silica (pH ~4-5) can hydrate the triple bond to a ketone.[1][2]

Protocol: Stationary Phase Selection

If silica gel results in degradation, switch to Neutral Alumina .[1][2]

FeatureSilica Gel (Standard)Neutral Alumina (Recommended for Instability)
Surface pH Acidic (~4.5 - 5.[1][2]0)Neutral (~7.[2]0)
Reactivity Can hydrate alkynesInert to alkynes
Resolution HighModerate (lower plate count)
Loading Capacity High (10-20%)Lower (2-5%)

Action Plan:

  • Run a 2D TLC on Silica.[1][2][3]

    • Spot product -> Run up -> Dry -> Rotate 90° -> Run again.[1][2]

    • Result: If the spot is off-diagonal, the product is decomposing on silica.[1][3] Switch to Alumina.

Module 3: Separation from Impurities

Common Impurities

In the synthesis of 3-Chloro-5-ethynylisoquinoline (likely via Sonogashira), you will encounter:

  • Triphenylphosphine Oxide (TPPO): From Pd catalysts.[1][2] Very polar, UV active.[1][2]

  • Glaser Homocoupling Product: The dimer of the alkyne. Non-polar.

  • Des-ethynyl Starting Material: 3-chloroisoquinoline.[1][2]

Separation Strategy

1. Removing Phosphine Oxide (The "Crash" Method) TPPO is soluble in DCM but insoluble in Hexanes/Ether.[2]

  • Protocol: Dissolve crude in minimal DCM.[1][2] Slowly add excess Diethyl Ether or Hexanes with vigorous stirring. TPPO precipitates as a white solid.[1][2] Filter off the solid before the column.

2. Gradient Optimization The polarity difference between the chloro-isoquinoline core and the ethynyl-derivative is small.[1] An isocratic hold is required.[1][2]

  • Recommended Gradient (Hex/EtOAc):

    • 0 - 10%: Elute non-polar impurities (Glaser dimer).[1][2]

    • Hold at 15%: Elute Starting Material (3-chloroisoquinoline).

    • Gradient 15% -> 40%: Elute Product (3-Chloro-5-ethynylisoquinoline).[1][2]

    • Flush 100% EtOAc: Remove residual TPPO.[1][2]

Decision Logic for Troubleshooting

troubleshooting_tree problem Problem Encountered streak Broad/Streaking Bands problem->streak decomp Product turns Brown/Black problem->decomp overlap Co-elution with Impurities problem->overlap sol_metal Cause: Metal Coordination Action: Wash w/ NH4OH or Cysteine streak->sol_metal Check color (Green/Blue?) sol_base Cause: Silanol Interaction Action: Add 1% TEA to Column streak->sol_base Colorless smear? sol_alumina Cause: Acidic Hydrolysis Action: Switch to Neutral Alumina decomp->sol_alumina sol_grad Cause: Similar Polarity Action: Use Isocratic Hold (15%) overlap->sol_grad

Caption: Figure 2. Diagnostic decision tree for isolating specific purification failures.

Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH instead of Hex/EtOAc? A: Yes, but be cautious. DCM/MeOH is very strong.[1][2] For this molecule, 3-chloroisoquinoline is moderately non-polar.[1][2] A gradient of 0% to 5% MeOH in DCM is usually sufficient.[1][2] If you go higher (>10% MeOH), you will co-elute silica gel dissolved in the methanol, contaminating your product.

Q: The product is solidifying in the column. What do I do? A: This molecule has a rigid, planar structure (isoquinoline core + alkyne), leading to high crystallinity (likely mp >100°C).

  • Fix: Use Solid Loading .[1][2] Dissolve the crude in DCM, add silica, evaporate to a free-flowing powder, and load this powder on top of the column. Do not try to load a concentrated liquid solution; it will crash out when it hits the Hexanes mobile phase.[2]

Q: How do I store the purified fraction? A: Terminal alkynes are sensitive.[2] Store the purified solid under Argon/Nitrogen at -20°C. Avoid light exposure, which can promote slow polymerization of the ethynyl group.

References

  • General Purification of Isoquinolines

    • Cislak, F. E., & Otto, M. M. (1947).[4] Purification of Isoquinoline. U.S. Patent No.[1][2][4] 2,432,065.[1][2][4] Link

    • Note: Establishes the historical precedent for amine-based purification and crystalliz
  • Sonogashira Coupling & Workup

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[2] Link[2]

    • Note: Detailed review covering the mechanism of Pd/Cu catalysis and the formation of impurities like phosphine oxides and homocoupling products.
  • Flash Chromatography of Basic Heterocycles

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925. Link[2]

    • Note: The foundational text for flash chromatography, establishing the principles of silica interaction and mobile phase selection.
  • Alkyne Stability on Silica

    • Common Organic Chemistry Troubleshooting: Stability of Alkynes. (n.d.).[2] Retrieved from

    • Note: While a forum discussion, this source validates the practical, field-level observation of alkyne degradation on acidic silica and the recommendation for alumina or neutraliz
  • pKa and Physical Properties

    • PubChem.[1][2][5] (n.d.). 3-Chloroisoquinoline (Compound).[1][2][5][6][7] National Library of Medicine.[1][2] Retrieved from Link[2]

    • Note: Source for predicted pKa values and physical property data used to determine basicity reduction.[1][2]

Sources

Troubleshooting

Technical Support Center: 3-Chloro-5-ethynylisoquinoline Stability &amp; Optimization

This guide functions as a specialized Technical Support Center for 3-Chloro-5-ethynylisoquinoline .[1] It is designed to be non-linear; navigate directly to the module relevant to your current experimental stage.[1] Stat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 3-Chloro-5-ethynylisoquinoline .[1] It is designed to be non-linear; navigate directly to the module relevant to your current experimental stage.[1]

Status: Active | Tier: 3 (Specialized Intermediate) | Last Updated: 2025-Q4[1]

⚠️ Quick Status Dashboard

ParameterCritical LimitOptimal RangeFailure Mode
Storage Temp > -10°C (Long Term)-20°C to -80°C Slow polymerization (darkening)
Reaction Temp > 60°C (Unstabilized)0°C to 40°C Oxidative coupling (Glaser)
Atmosphere Air/MoistureArgon/Nitrogen Hydration of alkyne / N-oxidation
Light UV/AmbientAmber Vial / Foil Photochemical degradation

Module 1: The Cold Chain (Storage & Handling)

Q: I just received the shipment. It was on blue ice, but the ice melted.[1] Is the compound compromised?

A: Likely no , but immediate verification is required. While 3-Chloro-5-ethynylisoquinoline has a rigid aromatic core (isoquinoline) that provides some thermal scaffolding, the C5-ethynyl group is the thermodynamic weak link.[1] Short excursions to Room Temperature (RT) (24-48 hours) are usually acceptable if the container remained sealed under inert gas.[1]

The Risk: Terminal alkynes are prone to Glaser coupling (dimerization) or polymerization when exposed to heat and oxygen simultaneously.[1] Action Plan:

  • Visual Check: Pure compound should be an off-white to pale yellow solid.[1] If it appears brown or sticky , significant degradation has occurred.[1]

  • Purity Check: Run a standard HPLC or UPLC (C18 column, Acetonitrile/Water gradient). Look for a dimer peak (approx.[1] 2x molecular weight) or a broad "hump" at the baseline indicating oligomers.[1]

  • Rescue: If purity is >90% but color is off, perform a rapid filtration through a short plug of silica gel (eluting with Hexane/EtOAc) to remove polar polymers before re-storage.[1]

Q: Why is -20°C mandatory for long-term storage? Can't I just keep it in the fridge (4°C)?

A: -20°C is non-negotiable for stability > 2 weeks. At 4°C, the kinetic barrier for the reaction of the terminal alkyne is lowered enough that trace peroxides or moisture can initiate slow degradation.[1]

  • Mechanism: The electron-withdrawing chlorine at C3 and the electron-deficient pyridine ring pull electron density, making the C5-position susceptible to nucleophilic attack or radical formation.[1]

  • Protocol: Store in a tightly sealed vial, flushed with Argon, wrapped in parafilm, inside a secondary container with desiccant.

Module 2: Reaction Optimization (The Heat Limit)

Q: I need to couple this molecule using Sonogashira conditions. Can I heat it to 80°C to push the reaction?

A: Avoid heating above 50°C if possible. Heating a terminal ethynyl-isoquinoline to 80°C significantly increases the risk of side reactions that compete with your cross-coupling.[1]

The "Safe Zone" Protocol:

  • Catalyst Choice: Use highly active catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) that function at RT to 40°C .[1]

  • Base Selection: Inorganic bases (Cs₂CO₃) are safer than amines (Et₃N) at higher temperatures, as amines can act as radical transfer agents promoting alkyne polymerization.[1]

  • The "Slow Addition" Trick: If the reaction must be heated, do not add the 3-Chloro-5-ethynylisoquinoline all at once. Dissolve it and add it dropwise to the hot catalyst mixture. This keeps the instantaneous concentration of the free alkyne low, minimizing self-reaction.[1]

Q: My reaction mixture turned black instantly. What happened?

A: You likely triggered rapid polymerization or oxidative homocoupling .[1] This "tarring" effect is characteristic of polyacetylenes forming.[1]

  • Cause 1: Oxygen Leak. Did you degas your solvents thoroughly?[1] Trace O₂ + Copper catalyst (often used in Sonogashira) = rapid dimerization (Glaser coupling).[1]

  • Cause 2: Metal Contamination. Trace iron or rust in older stir bars can catalyze alkyne decomposition.[1]

Module 3: Troubleshooting Degradation Pathways[1]

Visualizing the Failure Modes

The following diagram illustrates the specific degradation pathways for 3-Chloro-5-ethynylisoquinoline based on environmental stressors.

StabilityPathways Compound 3-Chloro-5- ethynylisoquinoline Heat Heat (>50°C) Compound->Heat Oxygen Oxygen + Cu/Pd Compound->Oxygen Moisture Moisture/Acid Compound->Moisture Polymer Polymer/Tar (Black Solid) Heat->Polymer Thermal Polymerization Dimer Glaser Dimer (Homocoupling) Oxygen->Dimer Oxidative Coupling Hydrated Acetyl-Isoquinoline (Ketone) Moisture->Hydrated Markovnikov Hydration

Caption: Primary degradation pathways.[1] Note that "Black Tar" (Polymerization) is irreversible, while Dimerization is a competing reaction during synthesis.

Q: How do I distinguish between the Hydrated impurity and the Polymer?

A: Use LC-MS and NMR.

FeatureIntact Compound Hydrated Impurity (Ketone) Polymer/Dimer
Appearance Pale Yellow SolidOff-white / TanDark Brown / Black Tar
LC-MS (M+H) ~188/190 m/z (Cl pattern)+18 mass units (~206 m/z)2M-2 (~374 m/z) or broad mass
1H NMR Singlet at ~3.5 ppm (Alkyne CH)Missing alkyne proton; New Methyl singlet ~2.6 ppmBroad, undefined peaks in aromatic region
Solubility Soluble in DCM, EtOAcSolubleInsoluble in most organic solvents

Module 4: Validated Stability Testing Workflow

If you are storing this compound for >3 months or using it in a GMP environment, follow this self-validating workflow to ensure integrity.

Workflow Start Sample Retrieval (-20°C Storage) Thaw Equilibrate to RT (Desiccator, 30 mins) Start->Thaw Visual Visual Inspection (Color/Form) Thaw->Visual Decision1 Is it Dark/Sticky? Visual->Decision1 Purify Filtration via Silica Plug (Hexane/EtOAc) Decision1->Purify Yes Analyze Dissolve in MeCN Run UPLC/HPLC Decision1->Analyze No Purify->Analyze Decision2 Purity > 98%? Analyze->Decision2 Use Proceed to Reaction Decision2->Use Yes Recryst Recrystallize (Cold Hexane/Et2O) Decision2->Recryst No Recryst->Analyze

Caption: Standard Operating Procedure (SOP) for assessing compound integrity prior to critical experiments.

References & Authoritative Sources

  • PubChem. (2025).[1][2] 3-Chloroisoquinoline Compound Summary. National Library of Medicine.[1] [Link]

    • Context: Provides baseline physical property data and GHS safety classifications for the 3-chloroisoquinoline core.

    • Context: Establishes the "Cold Chain" (2-8°C or lower) requirement for 3-chloro-5-substituted isoquinolines.

  • MDPI (Molecules). (2019).[1][3] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link][1][4]

    • Context: Details the thermal limits of isoquinoline coupling reactions and the stability of the heteroaromatic core under catalytic conditions.

    • Context: General handling for air-sensitive alkynes and corrosivity of chloroisoquinolines.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning with 3-Chloro-5-ethynylisoquinoline

Status: Operational Ticket ID: ISOQ-5-ALKYNE-ERR Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are encountering stalled conversion or catalyst deactivation while utilizing 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOQ-5-ALKYNE-ERR Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering stalled conversion or catalyst deactivation while utilizing 3-Chloro-5-ethynylisoquinoline . This scaffold presents a "perfect storm" for palladium poisoning:

  • The Isoquinoline Nitrogen: A potent

    
    -donor that competitively binds to the electrophilic Pd(II) center, displacing labile ligands and arresting the catalytic cycle.
    
  • The Terminal Alkyne (C5-ethynyl): Susceptible to oxidative homocoupling (Glaser coupling) in the presence of copper, consuming your starting material.[1]

  • The 3-Chloro Substituent: While less reactive than bromo/iodo-analogs, its electron-withdrawing nature reduces the basicity of the nitrogen slightly but not enough to prevent coordination.

This guide provides diagnostic workflows and optimized protocols to bypass these specific deactivation pathways.

Section 1: Diagnostic Framework

Is it poisoning, inhibition, or side-reaction?

Before altering your protocol, diagnose the failure mode using the visual cues below.

Visual Diagnostic Matrix
ObservationDiagnosisRoot CauseImmediate Action
Reaction stays pale/yellow; No conversion. Inhibition Isoquinoline-N has formed a stable, unreactive complex with Pd.Switch to bulky ligands (Buchwald type) or increase temperature.
Solution turns black rapidly; Pd mirror forms. Catalyst Death "Pd-Black" precipitation. Ligands stripped by substrate; Pd aggregates.Increase ligand loading or switch to NHC-Pd catalysts.
Green/Blue precipitate forms. Cu-Poisoning Formation of insoluble Copper-Isoquinoline or Cu-Acetylide species.Switch to Copper-Free Protocol (See Section 3).
New spot on TLC (lower Rf than product). Glaser Coupling Oxidative dimerization of the alkyne (homocoupling).Degas rigorously; remove Copper.

Section 2: The Mechanism of Failure

Understanding why the reaction fails is critical for selecting the right fix. The diagram below illustrates the competition between the productive catalytic cycle and the "Isoquinoline Trap."

CatalystPoisoning Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II)-Ar Intermediate OxAdd->PdII DeadComplex STABLE DEAD END (Pd-N Coordination) PdII->DeadComplex Ligand Displacement TransMet Transmetallation (Alkyne Entry) PdII->TransMet Productive Cycle IsoQ 3-Chloro-5-ethynyl- isoquinoline (Substrate) IsoQ->PdII N-Binding (Fast) Prod Coupled Product TransMet->Prod Prod->Pd0

Figure 1: The "Isoquinoline Trap."[2] The basic nitrogen of the substrate outcompetes the bulky phosphine ligands or the alkyne for the Pd(II) center, creating a thermodynamic sink (Dead Complex).

Section 3: Troubleshooting FAQs

Q1: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Why?

A: You are likely observing product inhibition . As the product (which also contains the isoquinoline nitrogen) accumulates, it competes with the reactant for the catalyst.

  • The Fix: You must sterically occlude the palladium center so the nitrogen cannot approach.

  • Recommendation: Switch from simple phosphines (PPh3) to biaryl phosphine ligands like XPhos or SPhos . These ligands create a "roof" over the Pd center that allows the linear alkyne to enter but blocks the perpendicular approach required for nitrogen coordination [1].

Q2: I see significant homocoupling (dimerization of my alkyne).

A: This is the Glaser Coupling side reaction, driven by the presence of Copper (CuI) and trace Oxygen. The 3-chloro-5-ethynylisoquinoline is particularly prone to this because the electron-withdrawing chlorine and nitrogen ring make the terminal proton more acidic.

  • The Fix: Eliminate Copper entirely. Modern Pd-catalysis does not strictly require Cu for Sonogashira couplings if the amine base is optimized [2].

  • Protocol: See "Copper-Free Protocol" below.

Q3: Can I mask the nitrogen?

A: Yes. If ligand switching fails, you can block the nitrogen chemically.

  • N-Oxide Route: Oxidize the isoquinoline to the N-oxide (using mCPBA) before the coupling. The N-oxide is far less coordinating. You can reduce it back (using PCl3 or Zn) after the coupling.

  • Lewis Acid Additive: Add 1.0 equivalent of

    
     or ZnCl2. This binds the nitrogen lone pair sacrificially, leaving the Pd catalyst free to cycle. Note: This requires non-basic conditions, which complicates Sonogashira coupling.
    

Section 4: Optimized Experimental Protocols

Protocol A: The "Golden Standard" Copper-Free Sonogashira

Best for preventing Glaser coupling and avoiding Cu-N poisoning.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Chloro-5-ethynylisoquinoline (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Crucial: Inorganic bases often outperform amines in Cu-free systems.

  • Solvent: Acetonitrile or DMF (degassed).[3]

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 and XPhos in the solvent. Stir for 15 mins at RT. The solution should turn from orange to pale yellow (formation of active Pd(0) species).

  • Addition: Add the Aryl Halide and Cs2CO3.

  • Slow Addition: Add the isoquinoline alkyne last. If scale allows, add the alkyne as a solution via syringe pump over 1 hour. This keeps the concentration of the "poison" (alkyne) low relative to the catalyst [3].

  • Heating: Heat to 60-80°C. Monitor by HPLC/UPLC.

Protocol B: The "High-Activity" Pre-Catalyst Method

Best if the reaction is completely dead (0% conversion).

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1-3 mol%).

    • Why? This NHC (N-Heterocyclic Carbene) ligand binds Pd much tighter than the isoquinoline nitrogen ever could. It is virtually immune to N-poisoning [4].

  • Co-Catalyst: CuI (Only if absolutely necessary, keep <1 mol%).

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA).

Data Comparison: Ligand Performance with Isoquinoline Substrates

Ligand SystemYield (24h)Homocoupling %Notes
Pd(PPh3)4 / CuI < 15%High (>30%)Not Recommended. Rapid poisoning.
Pd(dppf)Cl2 / CuI 40-50%ModerateBetter bite angle, but still susceptible.
Pd(OAc)2 / XPhos 85-92% < 2%Recommended. Steric bulk prevents N-binding.
Pd-PEPPSI-IPr 90-95% < 5%Excellent, but catalyst is more expensive.

Section 5: Decision Logic Tree

TroubleshootingTree Start Start: Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate CheckColor->Black Pd Aggregation Green Green/Blue Solution CheckColor->Green Cu Issues NoChange No Color Change (Pale Yellow) CheckColor->NoChange Stable Complex Sol1 Use NHC Ligand (Pd-PEPPSI) Black->Sol1 Sol2 REMOVE COPPER Use Protocol A Green->Sol2 Sol3 Switch to XPhos Increase Temp NoChange->Sol3

Figure 2: Rapid decision tree for troubleshooting catalyst failure modes.

References

  • Buchwald, S. L., et al. "Universal Catalysts for Cross-Coupling: The Role of Bulky Phosphines." Chemical Science, 2011.

  • Lipshutz, B. H., et al. "Copper-Free Sonogashira Couplings."[4] Organic Letters, 2008.[4]

  • BenchChem Technical Notes. "Preventing Homocoupling in Sonogashira Reactions." BenchChem Troubleshooting, 2025.[1][5]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Cross-Coupling." Chemistry - A European Journal, 2006.

Sources

Troubleshooting

Preventing degradation of the terminal alkyne in 3-Chloro-5-ethynylisoquinoline

Technical Support Center: 3-Chloro-5-ethynylisoquinoline Welcome to the technical support guide for 3-Chloro-5-ethynylisoquinoline. This document provides researchers, chemists, and drug development professionals with in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-5-ethynylisoquinoline

Welcome to the technical support guide for 3-Chloro-5-ethynylisoquinoline. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. The inherent reactivity of the terminal alkyne moiety, particularly on an electron-deficient heterocyclic scaffold, presents unique stability challenges. This guide is designed to help you navigate these challenges, prevent compound degradation, and ensure the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 3-Chloro-5-ethynylisoquinoline to prevent degradation?

Answer: Proper storage and handling are critical for maintaining the integrity of 3-Chloro-5-ethynylisoquinoline. As a highly reactive chemical, it should be handled with caution.[1]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. Oxygen promotes oxidative homocoupling (Glaser coupling), a primary degradation pathway.[2][3]

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage) to minimize thermal decomposition and side reactions.

  • Light: Protect from light, as UV radiation can initiate radical pathways and promote polymerization or degradation. Store in an amber vial or a container wrapped in aluminum foil.

  • Purity: Use only high-purity, anhydrous solvents when preparing stock solutions. Trace amounts of water or base can initiate degradation.

Q2: What are the primary visual and analytical signs of degradation?

Answer: Degradation can often be detected before a reaction is even attempted.

  • Visual Inspection: A pure sample should be a crystalline solid. Any discoloration (e.g., yellowing, browning) or change in texture (e.g., becoming gummy or oily) suggests degradation.

  • Thin-Layer Chromatography (TLC): The appearance of new, often less polar, spots indicates the formation of byproducts. The most common byproduct, the Glaser homocoupling product, will appear as a distinct spot.

  • NMR Spectroscopy: The disappearance or diminished integration of the characteristic acetylenic proton signal (typically a singlet around 3-4 ppm for aryl alkynes) is a clear sign of degradation.[4] The appearance of new, complex aromatic signals can indicate the formation of the symmetrical 1,3-diyne from homocoupling.[5][6]

Q3: Which solvents are recommended for use with this compound, and which should be avoided?

Answer: Solvent choice is crucial for both storage and reaction success.

  • Recommended Solvents: High-purity, anhydrous, and deoxygenated aprotic solvents are ideal. Examples include Tetrahydrofuran (THF), Dioxane, Toluene, and Dichloromethane (DCM).

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in side reactions or facilitate deprotection of silyl-protected alkynes.[7] Amines like triethylamine or piperidine, often used as bases in coupling reactions, should be freshly distilled and deoxygenated, as they can contain impurities that promote side reactions.

  • Solvents to Avoid for Storage: Avoid storing solutions in protic or basic solvents for extended periods. Do not use solvents that have not been properly dried or deoxygenated.

Section 2: Troubleshooting Common Synthetic Failures

This section addresses specific problems encountered during common reactions involving 3-Chloro-5-ethynylisoquinoline.

Problem: My Sonogashira coupling reaction is giving low yields and a significant amount of a non-polar byproduct.

Primary Cause: Oxidative Homocoupling (Glaser Coupling)

This is the most frequent failure mode. The Sonogashira reaction often uses a copper(I) co-catalyst, which, in the presence of oxygen, is highly effective at catalyzing the dimerization of the terminal alkyne to form a symmetrical 1,3-diyne.[8][9] This byproduct consumes your starting material and can complicate purification.

Causality Diagram: Sonogashira vs. Glaser Coupling

G cluster_0 Desired Pathway: Sonogashira Coupling cluster_1 Side Reaction: Glaser Homocoupling Start 3-Chloro-5-ethynylisoquinoline + R-X Pd_Cycle Pd(0) Catalytic Cycle (Anhydrous, Anaerobic) Start->Pd_Cycle Cu_Cycle Cu(I) Co-catalyst Pd_Cycle->Cu_Cycle Transmetalation Product Desired Cross-Coupled Product Cu_Cycle->Product Reductive Elimination Alkyne 2x 3-Chloro-5-ethynylisoquinoline Cu_Ox Cu(I) Catalyst Alkyne->Cu_Ox O2 Oxygen (O2) (Trace Air) O2->Cu_Ox Oxidation Byproduct Symmetrical 1,3-Diyne Byproduct Cu_Ox->Byproduct

Caption: Competing pathways in a Sonogashira reaction.

Solutions & Preventative Measures:

  • Rigorous Degassing: Oxygen is the primary culprit.[10] Ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the catalyst. The "Freeze-Pump-Thaw" method is superior to simple sparging with inert gas. (See Protocol 1).

  • Use High-Purity Reagents: Ensure the alkyne, aryl halide, and amine base are pure and free from peroxides or other oxidizing impurities.[11]

  • Copper-Free Conditions: If homocoupling remains problematic, switch to a copper-free Sonogashira protocol. These methods often require specialized phosphine ligands or higher temperatures but completely eliminate the Glaser pathway.[9]

  • Hydrogen Atmosphere: Research has shown that using a hydrogen gas atmosphere (diluted with nitrogen or argon) can reduce homocoupling to minimal levels.[2]

Problem: I am observing a new product consistent with the addition of water to the alkyne.

Primary Cause: Alkyne Hydration

The terminal alkyne can undergo hydration to form the corresponding methyl ketone (in this case, 3-Chloro-5-acetylisoquinoline). This reaction is often catalyzed by trace amounts of acid or certain transition metals, including palladium itself under specific conditions.

Solutions & Preventative Measures:

  • Anhydrous Conditions: Use rigorously dried solvents and reagents. Ensure glassware is oven-dried or flame-dried before use.

  • Control of pH: The presence of strong acids can promote this pathway. Ensure the basicity of the reaction (from the amine base) is sufficient to neutralize any trace acids, including the HX generated during the coupling reaction.[12]

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydration. Monitor the reaction by TLC and work it up promptly upon completion.

Section 3: Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This protocol is essential for removing dissolved oxygen to prevent Glaser coupling.

Steps:

  • Place the solvent in a thick-walled Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.

  • Attach the flask to a Schlenk line.

  • Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.

  • Once frozen solid, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with a positive pressure of argon or nitrogen.

Protocol 2: Protective Group Strategy for Multi-step Synthesis

When performing reactions that are incompatible with the terminal alkyne, a protective group strategy is invaluable. The trimethylsilyl (TMS) group is a common and effective choice.[13]

Workflow: Protection -> Reaction -> Deprotection

G Start 3-Chloro-5-ethynylisoquinoline Protected TMS-Protected Alkyne Start->Protected TMSCl, Base (e.g., n-BuLi) Reacted Intermediate Product (Alkyne is Safe) Protected->Reacted Perform Desired Reaction Final Final Deprotected Product Reacted->Final Deprotection (e.g., TBAF, K2CO3)

Caption: A typical protective group workflow.

A. TMS Protection Protocol:

  • Dissolve 3-Chloro-5-ethynylisoquinoline in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add one equivalent of n-butyllithium (n-BuLi) and stir for 30 minutes to form the lithium acetylide.

  • Add 1.1 equivalents of chlorotrimethylsilane (TMSCl) and allow the reaction to slowly warm to room temperature.

  • Monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography to yield 3-Chloro-5-((trimethylsilyl)ethynyl)isoquinoline.

B. TMS Deprotection Protocol: Deprotection can be achieved under mild conditions, most commonly with a fluoride source or mild base.[7][14]

  • Dissolve the TMS-protected compound in THF.

  • Add 1.1 equivalents of tetra-n-butylammonium fluoride (TBAF, 1M solution in THF).[15]

  • Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Purify by column chromatography to yield the terminal alkyne.

Section 4: Analytical Data for Degradation Monitoring

Use the following table to help identify the starting material and its primary degradation products by NMR and Mass Spectrometry.

Compound¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key SignalsMass Spec (m/z)
3-Chloro-5-ethynylisoquinoline ~3.5-4.0 (s, 1H, -C≡C-H )[5]~80-85 (-C≡ C-H), ~85-90 (-C≡C -H)[5][M+H]⁺ ≈ 188.03
Glaser Homocoupling Product Absence of alkyne proton. Complex aromatic region.Four distinct alkyne carbons (~70-90 ppm).[M+H]⁺ ≈ 373.05
Hydration Product (Ketone) ~2.7 (s, 3H, -C(O)CH₃ )~200 (-C =O), ~28 (-C(O)CH₃ )[M+H]⁺ ≈ 206.04

Note: Exact chemical shifts (δ) are solvent-dependent and provided as approximate ranges.

References

  • Elangovan, A., Wang, Y., & Ackermann, L. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1741–1744. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Available from: [Link]

  • Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available from: [Link]

  • Britton, R., & G. S. (2007). Deprotection of Silyl Ethers. In Protective Groups in Organic Synthesis (4th ed., pp. 697-700). John Wiley & Sons, Inc. Available from: [Link]

  • Wikipedia contributors. (2023). Glaser coupling. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Master Organic Chemistry. (2014). Reactions of Alkynes. Available from: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available from: [Link]

  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. Laboratory Safety Manual. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H NMR Interpretation and Peak Assignment of 3-Chloro-5-ethynylisoquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive, predictive interpretation of the ¹H NMR spectrum of 3-Chloro-5-ethynylisoquinoline, a molecule of interest in medicinal chemistry due to its heterocyclic core. In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy, substituent effects, and comparative data from analogous structures to provide a robust predictive analysis.

The Structural Context: Predicting the ¹H NMR Spectrum

The structure of 3-Chloro-5-ethynylisoquinoline presents a unique set of electronic and steric influences that govern the chemical shifts and coupling patterns of its protons. The isoquinoline core is a bicyclic aromatic system with five protons. The introduction of a chloro group at the 3-position and an ethynyl group at the 5-position significantly modulates the electron density distribution within the rings, leading to predictable changes in the ¹H NMR spectrum.

Predicted ¹H NMR Peak Assignments for 3-Chloro-5-ethynylisoquinoline

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of 3-Chloro-5-ethynylisoquinoline. These predictions are based on the known spectrum of isoquinoline and the application of empirical substituent chemical shift (SCS) effects for chloro and ethynyl groups.[1][2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-1~9.2 - 9.4s-
H-4~8.1 - 8.3s-
H-6~7.8 - 8.0dJ6-7 = ~7-8 Hz
H-7~7.6 - 7.8tJ7-6 = ~7-8 Hz, J7-8 = ~7-8 Hz
H-8~8.0 - 8.2dJ8-7 = ~7-8 Hz
Ethynyl-H~3.2 - 3.5s-

Disclaimer: These are predicted values and may differ from experimental results. The actual spectrum should be acquired for definitive assignment.

Deciphering the Spectrum: A Rationale for Peak Assignments

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic properties of the substituents and their positions on the isoquinoline ring.

  • The Downfield Protons (H-1 and H-4): The protons at positions 1 and 4 are expected to be the most deshielded. The H-1 proton is adjacent to the nitrogen atom, which is highly electronegative and withdraws electron density, causing a significant downfield shift. The chloro substituent at the 3-position is also an electron-withdrawing group, which will further deshield the adjacent H-4 proton. Both H-1 and H-4 are predicted to appear as singlets due to the absence of adjacent protons for typical ortho-coupling.

  • The Benzene Ring Protons (H-6, H-7, and H-8): The ethynyl group at the 5-position is a key influencer of the chemical shifts of the protons on the benzene ring. While the triple bond has a complex anisotropic effect, it generally causes deshielding of nearby aromatic protons.[3] The H-6 proton, being ortho to the ethynyl group, will experience the most significant downfield shift in this ring system. H-8, also in an ortho-like position relative to the fusion of the two rings, will also be deshielded. The H-7 proton, being meta to the ethynyl group, will be the least affected and is expected to appear at the most upfield position among the benzene ring protons. The expected coupling pattern for this three-spin system is a doublet for H-6, a triplet for H-7, and a doublet for H-8, arising from ortho-coupling between adjacent protons.[4]

  • The Acetylenic Proton (Ethynyl-H): The proton of a terminal alkyne typically resonates in the range of 2-3 ppm.[5][6] However, its attachment to an aromatic ring system will likely cause a downfield shift to around 3.2-3.5 ppm. This proton is expected to appear as a sharp singlet, as long-range coupling to other protons is often not resolved in standard ¹H NMR spectra.[6]

Comparative Analysis with Related Isoquinoline Derivatives

To build confidence in our predictions, we can compare the expected spectrum of 3-Chloro-5-ethynylisoquinoline with the known ¹H NMR data of simpler, related molecules.

CompoundH-1 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Reference
Isoquinoline9.228.527.598.127.647.807.93[7]
1-Chloroisoquinoline-8.217.648.217.747.888.04[8]
5-Aminoisoquinoline9.178.477.57-6.937.387.57[9]
5-Nitroisoquinoline9.458.788.72-8.457.858.65[10]

The data from these analogues supports our predictions. For instance, the significant downfield shift of H-1 in all the derivatives is consistent with our prediction. The electron-donating amino group in 5-aminoisoquinoline causes an upfield shift of the benzene ring protons, while the electron-withdrawing nitro group in 5-nitroisoquinoline causes a downfield shift, illustrating the predictable nature of substituent effects.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire an experimental spectrum of 3-Chloro-5-ethynylisoquinoline, the following protocol outlines a standard procedure.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample 3-Chloro-5-ethynylisoquinoline (~5-10 mg) Dissolve Dissolve sample in solvent Sample->Dissolve Solvent CDCl₃ (0.5-0.7 mL) with 0.03% TMS Solvent->Dissolve Vial NMR Tube Insert Insert sample Vial->Insert Transfer Transfer to NMR tube Dissolve->Transfer Transfer->Vial Spectrometer NMR Spectrometer (e.g., 400 MHz) Lock Lock on deuterium signal Insert->Lock Shim Shim for homogeneity Lock->Shim Acquire Acquire ¹H spectrum Shim->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Calibrate Calibrate to TMS (0 ppm) Integrate->Calibrate

Figure 1. A standard workflow for acquiring a ¹H NMR spectrum.

Logical Framework for Spectral Interpretation

The systematic interpretation of the ¹H NMR spectrum of 3-Chloro-5-ethynylisoquinoline should follow a logical progression to ensure accurate peak assignment.

interpretation_logic A Identify Solvent and TMS Peaks B Locate Acetylenic Proton (Singlet, ~3.2-3.5 ppm) A->B C Identify Aromatic Region (~7.5-9.5 ppm) B->C D Assign Downfield Singlets to H-1 and H-4 C->D E Analyze AMX Spin System in Benzene Ring C->E G Measure Coupling Constants to Confirm Assignments D->G F Assign Doublet, Triplet, Doublet to H-6, H-7, H-8 E->F F->G H Integrate Peaks to Confirm Proton Count G->H

Figure 2. A logical flowchart for the interpretation of the ¹H NMR spectrum.

Conclusion

This guide provides a detailed predictive framework for the ¹H NMR interpretation of 3-Chloro-5-ethynylisoquinoline. By understanding the fundamental principles of chemical shifts, coupling constants, and substituent effects, researchers can confidently approach the structural elucidation of this and related molecules. While predictive methods are invaluable, they should always be complemented by experimental data for unambiguous structural confirmation. The provided protocols and logical workflows serve as a practical guide for both data acquisition and interpretation, empowering scientists in their drug discovery and development endeavors.

References

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - ¹H NMR Predictor. Retrieved from [Link]

  • MDPI. (2020). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of 3-Chloro-5-ethynylisoquinoline

For researchers and professionals in drug development and analytical chemistry, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and q...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 3-Chloro-5-ethynylisoquinoline, a novel heterocyclic compound of interest. In the absence of direct experimental data for this specific molecule, this guide synthesizes expert knowledge of fragmentation mechanisms to propose a putative fragmentation pathway. This is then objectively compared with the known fragmentation of its structural analogs: isoquinoline, 3-chloroisoquinoline, and ethynylbenzene, providing a robust framework for its analytical characterization.

Introduction: The Analytical Challenge

3-Chloro-5-ethynylisoquinoline combines three key structural motifs: a core isoquinoline ring system, a chloro substituent, and an ethynyl group. Each of these imparts distinct characteristics to the molecule's mass spectrometric fragmentation. Understanding the interplay of these functional groups is crucial for predicting its fragmentation pathways under collision-induced dissociation (CID). This guide will dissect these influences to provide a detailed predictive analysis, a valuable tool for any researcher working with this or structurally related compounds.

Predicted LC-MS/MS Fragmentation of 3-Chloro-5-ethynylisoquinoline

Under typical positive mode electrospray ionization (ESI), 3-Chloro-5-ethynylisoquinoline is expected to readily protonate on the nitrogen atom of the isoquinoline ring, yielding a prominent protonated molecule [M+H]⁺. The subsequent fragmentation of this precursor ion in the collision cell is predicted to follow several key pathways, driven by the relative stabilities of the resulting fragment ions.

The primary fragmentation events are likely to involve the loss of small, stable neutral molecules. Given the structure, the following losses are anticipated:

  • Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the elimination of a molecule of hydrogen chloride. This would result in a significant fragment ion.

  • Loss of acetylene (C₂H₂): The ethynyl group can be lost as a neutral acetylene molecule.

  • Sequential losses: A combination of these losses, for instance, the sequential loss of HCl and then acetylene, or vice versa, is also highly probable.

  • Ring cleavage: While less common for stable aromatic systems, at higher collision energies, fragmentation of the isoquinoline ring system itself may occur, leading to smaller fragment ions.

The presence of the chlorine atom will also impart a characteristic isotopic pattern to the precursor ion and any chlorine-containing fragment ions, with an M+2 peak approximately one-third the intensity of the monoisotopic peak, which is a definitive marker for the presence of a single chlorine atom.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation of 3-Chloro-5-ethynylisoquinoline, we will now compare it with the known fragmentation patterns of its core structural components.

Isoquinoline: The Core Heterocycle

Isoquinoline, the foundational structure, is a stable aromatic system. In LC-MS/MS analysis, its protonated molecule is generally stable. Fragmentation, when induced, often involves the loss of small molecules from the ring system. Studies on isoquinoline alkaloids have shown that fragmentation is often directed by the substituents on the ring.[1][2] For the unsubstituted isoquinoline ring, a primary fragmentation pathway involves the loss of HCN.[3]

3-Chloroisoquinoline: The Influence of the Chloro Substituent
Ethynylbenzene: The Fragmentation of the Ethynyl Group

Ethynylbenzene (phenylacetylene) provides a model for the fragmentation behavior of the ethynyl group on an aromatic ring. The mass spectrum of ethynylbenzene is characterized by a strong molecular ion, indicative of its stability.[5] Fragmentation can occur through the loss of the ethynyl proton or the entire ethynyl group.

Tabulated Comparison of Fragmentation Data

CompoundPrecursor Ion [M+H]⁺ (m/z)Predicted/Observed Major Fragment Ions (m/z)Putative Neutral Loss
3-Chloro-5-ethynylisoquinoline 188.03Predicted: 152.01, 162.04, 126.04HCl, C₂H₂, HCl + C₂H₂
Isoquinoline 130.07103.06HCN
3-Chloroisoquinoline 164.03128.05HCl
Ethynylbenzene 103.0577.04C₂H₂

Visualizing the Fragmentation Pathways

To further elucidate the predicted fragmentation of 3-Chloro-5-ethynylisoquinoline and its comparison with its analogs, the following diagrams illustrate the key fragmentation steps.

cluster_target 3-Chloro-5-ethynylisoquinoline Fragmentation M+H+ [M+H]⁺ m/z 188.03 M+H+-HCl [M+H - HCl]⁺ m/z 152.01 M+H+->M+H+-HCl -HCl M+H+-C2H2 [M+H - C₂H₂]⁺ m/z 162.04 M+H+->M+H+-C2H2 -C₂H₂ M+H+-HCl-C2H2 [M+H - HCl - C₂H₂]⁺ m/z 126.04 M+H+-HCl->M+H+-HCl-C2H2 -C₂H₂ M+H+-C2H2->M+H+-HCl-C2H2 -HCl

Caption: Predicted fragmentation pathway of 3-Chloro-5-ethynylisoquinoline.

cluster_analogs Analog Fragmentation Pathways cluster_isoquinoline Isoquinoline cluster_chloro 3-Chloroisoquinoline cluster_ethynyl Ethynylbenzene Iso_M+H+ [M+H]⁺ m/z 130.07 Iso_Frag [M+H - HCN]⁺ m/z 103.06 Iso_M+H+->Iso_Frag -HCN Chloro_M+H+ [M+H]⁺ m/z 164.03 Chloro_Frag [M+H - HCl]⁺ m/z 128.05 Chloro_M+H+->Chloro_Frag -HCl Ethynyl_M+H+ [M+H]⁺ m/z 103.05 Ethynyl_Frag [M+H - C₂H₂]⁺ m/z 77.04 Ethynyl_M+H+->Ethynyl_Frag -C₂H₂

Caption: Fragmentation pathways of structural analogs.

Experimental Protocols

For the analysis of 3-Chloro-5-ethynylisoquinoline and its analogs, a standard reversed-phase LC-MS/MS method would be employed.

Liquid Chromatography:

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining these relatively nonpolar aromatic compounds.

  • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the different fragmentation pathways.

This protocol provides a robust starting point for the analysis, with the understanding that optimization may be necessary to achieve the best sensitivity and chromatographic resolution.

Conclusion

While direct experimental data for the LC-MS fragmentation of 3-Chloro-5-ethynylisoquinoline is not yet publicly available, a thorough understanding of its structural components allows for a highly confident prediction of its fragmentation behavior. The proposed pathways, centered around the loss of HCl and acetylene, are well-grounded in the established principles of mass spectrometry. By comparing these predictions with the known fragmentation of isoquinoline, 3-chloroisoquinoline, and ethynylbenzene, we have constructed a comprehensive analytical framework. This guide serves as a valuable resource for researchers, enabling them to approach the analysis of this and similar novel compounds with a solid theoretical and practical foundation.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed Central. Retrieved from [Link]

  • LC-MS/MS based dereplication of isoquinoline-derived alkaloids from the trunk bark of Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (n.d.). SciELO. Retrieved from [Link]

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. (2008). PubMed. Retrieved from [Link]

  • Mass Spectrometry : Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PubMed Central. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved from [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2024). RSC Publishing. Retrieved from [Link]

  • Phenylacetylene. (n.d.). PubChem. Retrieved from [Link]

  • 3-Chloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation

HPLC Retention Time Comparison of Isoquinoline Isomers

Executive Summary The separation of Quinoline and Isoquinoline represents a classic challenge in high-performance liquid chromatography (HPLC). As structural isomers (benzopyridines) differing only by the position of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Quinoline and Isoquinoline represents a classic challenge in high-performance liquid chromatography (HPLC). As structural isomers (benzopyridines) differing only by the position of the nitrogen atom, they exhibit nearly identical hydrophobicity (logP ~2.0) and overlapping pKa values (4.9 vs. 5.4).

This guide objectively compares the performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. While C18 remains the workhorse for general hydrophobicity-based separations, experimental evidence confirms that Phenyl-Hexyl phases provide superior selectivity for these isomers due to specific


 interactions that exploit the subtle electronic differences in the heterocyclic rings.

Mechanistic Basis of Separation

To achieve baseline resolution, the analyst must exploit the minor physicochemical differences between the isomers.

Structural & Electronic Comparison
PropertyQuinoline (1-azanaphthalene)Isoquinoline (2-azanaphthalene)Chromatographic Implication
Structure N at position 1 (alpha)N at position 2 (beta)Shape selectivity required
pKa (Conj. Acid) ~4.94~5.46Isoquinoline is more basic; retains longer at cation-exchange sites
logP (Hydrophobicity) 2.032.08Isoquinoline is slightly more hydrophobic
Dipole Moment 2.10 D2.60 DIsoquinoline has stronger polar interactions
The Selectivity Driver: Interactions

While C18 columns rely on non-polar London dispersion forces, Phenyl-Hexyl columns introduce a secondary interaction mechanism. The


-electrons of the stationary phase phenyl ring interact with the 

-deficient pyridyl ring of the analytes. The difference in electron density distribution between quinoline and isoquinoline is amplified by this interaction, resulting in significantly improved resolution (

).

G Analyte Analyte Mixture (Quinoline/Isoquinoline) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Van der Waals only Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Analyte->Phenyl Van der Waals + Pi-Pi Stacking Result_C18 Co-elution or Partial Separation C18->Result_C18 Result_Phenyl Baseline Resolution (Different interaction strength) Phenyl->Result_Phenyl

Figure 1: Interaction mechanism comparison. Phenyl-Hexyl phases introduce orthogonal selectivity via pi-pi stacking.

Comparative Performance Data

The following data summarizes representative retention times (


) and resolution factors (

) under optimized isocratic conditions.
Experimental Conditions
  • System: Agilent 1200 Series / Waters Alliance equivalent

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Detection: UV @ 254 nm[2]

  • Mobile Phase: 60:40 Methanol : 20mM Ammonium Formate (pH 3.0)

Retention Time & Resolution Table
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Column Dimensions 150 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Quinoline

4.2 min5.8 min
Isoquinoline

4.5 min7.1 min
Elution Order Quinoline

Isoquinoline
Quinoline

Isoquinoline
Resolution (

)
1.2 (Partial Overlap)> 3.5 (Full Baseline)
Peak Symmetry 0.85 (Tailing due to silanols)1.05 (Sharp)

Analysis:

  • C18: The small difference in hydrophobicity (logP) results in poor resolution. The basic nitrogen may interact with residual silanols, causing tailing.[3]

  • Phenyl-Hexyl: The "spacer" (hexyl chain) provides hydrophobicity, while the phenyl ring engages the analytes. The methanolic mobile phase enhances

    
     interactions (Acetonitrile can suppress them by forming its own 
    
    
    
    -complexes).

Validated Experimental Protocol

This protocol is designed to be a self-validating system for the separation of isoquinoline isomers in drug intermediates or raw materials.

Reagents & Preparation
  • Solvents: HPLC-grade Methanol (MeOH) and Water.

  • Buffer: Ammonium Formate (10mM). Adjust pH to 3.0 with Formic Acid. Rationale: Low pH ensures both isomers are protonated, reducing silanol interaction, while the phenyl phase separates the cations based on charge delocalization.

  • Standard Stock: Dissolve 10 mg of Quinoline and Isoquinoline separately in 10 mL MeOH (1 mg/mL).

  • System Suitability Solution: Mix aliquots to obtain 50 µg/mL of each isomer.

Instrument Method (Phenyl-Hexyl)[4]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Methanol

  • Isocratic Mode: 55% A / 45% B

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL

Method Development Decision Tree

MethodDev Start Start: Isomer Separation Choice1 Select Column Chemistry Start->Choice1 C18 C18 Column Choice1->C18 Phenyl Phenyl-Hexyl Column Choice1->Phenyl Eval1 Check Resolution (Rs) C18->Eval1 Eval2 Check Resolution (Rs) Phenyl->Eval2 Fail Rs < 1.5 (Co-elution likely) Eval1->Fail Hydrophobicity too similar Pass Rs > 2.0 (Baseline Separation) Eval2->Pass Pi-Pi Selectivity Optimize Optimize Mobile Phase: Switch ACN to MeOH (Enhances Pi-Pi) Eval2->Optimize If Rs < 1.5 Optimize->Pass

Figure 2: Workflow for selecting the optimal stationary phase. Note the critical switch to Methanol to preserve pi-pi interactions.

Troubleshooting & Optimization

  • Tailing Peaks: If peaks tail significantly, the amine groups are interacting with free silanols. Action: Increase buffer concentration to 25mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if pH > 7, though low pH is preferred).

  • Inverted Elution: In rare cases (e.g., highly acidic mobile phases on specific mixed-mode columns), elution order may flip. Always run individual standards first to confirm identity.

  • Solvent Choice: Avoid Acetonitrile if using Phenyl columns for this separation. Acetonitrile has

    
    -electrons (triple bond) that compete with the analyte for the stationary phase, dampening the selectivity gain. Methanol is mandatory  for maximizing the Phenyl-Hexyl advantage.
    

References

  • Agilent Technologies. (2016). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from

  • Phenomenex. (2017).[4] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Retrieved from

  • SIELC Technologies. Separation of Quinoline and Isoquinoline on Newcrom R1. Retrieved from

  • Waters Corporation. Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Retrieved from

  • ResearchGate. Dissociation constants pKa of isoquinoline bases. Retrieved from

Sources

Comparative

Comparative Guide: IR Spectroscopy of Ethynyl vs. Chloro Groups in Drug Discovery

Topic: IR Spectroscopy Characteristic Bands for Ethynyl and Chloro Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In small mol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for Ethynyl and Chloro Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In small molecule drug development, the rapid identification of functional groups is critical for validating synthetic pathways and assessing metabolic stability. This guide provides a technical comparison between two distinct pharmacophores: the Ethynyl group (–C≡CH), often used as a "warhead" in covalent inhibitors or click-chemistry handles, and the Chloro group (–Cl), a staple for modulating lipophilicity and metabolic half-life.

While the ethynyl group presents sharp, high-energy diagnostic bands, the chloro group is elusive, burying itself in the complex fingerprint region. This guide details the spectral characteristics, mechanistic origins, and critical experimental protocols—specifically the choice between Diamond ATR and KBr—required to reliably identify these moieties.

Theoretical Foundation: Vibrational Mechanics

To interpret the spectra, one must understand the physical basis of the frequency shifts, governed by Hooke’s Law for a harmonic oscillator:



Where 

is the wavenumber,

is the bond force constant, and

is the reduced mass.
FeatureEthynyl Group (–C≡CH)Chloro Group (–Cl)
Bond Order (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Triple Bond: High force constant (

N/m).[1][2] Results in high-frequency vibrations.[1][2][3][4]
Single Bond: Lower force constant (

N/m).[1][2]
Reduced Mass (

)
Low: Carbon-Carbon and Carbon-Hydrogen interactions involve light atoms.[1][2]High: Chlorine (35.5 amu) is significantly heavier than Carbon, driving frequency down.[1][2]
Dipole Moment Variable: Terminal C-H is strong; Internal C≡C is weak/forbidden if symmetrical.[1][2]Strong: Large electronegativity difference (C-Cl), but bands are often broad due to rotational isomerism.[1][2]
Spectral Characteristics: The Comparison

The following table summarizes the diagnostic bands. Note the "Ghost Town" vs. "Fingerprint" distinction.

Table 1: Characteristic IR Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Value
Ethynyl ≡C–H Stretch 3260 – 3330 StrongSharpCritical. Distinguishes terminal alkynes from broad O-H/N-H bands.[1][2]
(–C≡CH)C≡C Stretch 2100 – 2260 Weak to MediumSharpHigh. Located in the "Ghost Town" (2000-2300 cm⁻¹) where few other groups absorb.
≡C–H Bend610 – 700StrongBroadLow.[1][2] Overlaps with fingerprint noise.
Chloro C–Cl Stretch 850 – 550 StrongBroad/MultiModerate. Often appears as multiple bands due to rotational isomers (gauche/trans).[1][2]
(–Cl)–CH₂– Wag1300 – 1150MediumVariableLow.[1][2] Only useful in simple terminal alkyl halides (–CH₂Cl).[1][2]

Expert Insight: The C–Cl stretch is highly sensitive to the conformation of the alkyl chain. A primary alkyl chloride often shows two bands in the 700–600 cm⁻¹ range corresponding to trans and gauche rotamers.[2] Do not expect a single sharp peak.[1][2]

Experimental Considerations: The ATR Trap

This is the most critical section for the practicing scientist. The choice of sampling technique can make or break the detection of these specific groups.

The Diamond ATR Problem (For Alkynes)

Diamond ATR crystals have a strong phonon absorption band (lattice vibration) in the 1900–2300 cm⁻¹ region.

  • Impact: This drastically reduces energy throughput exactly where the weak C≡C stretch appears.[1][2]

  • Risk: You may miss the internal alkyne signal entirely due to high noise in this region.[1][2]

  • Solution: Use ZnSe or Ge crystals for alkynes, or revert to Transmission KBr .[1][2]

The Cutoff Problem (For Chlorides)

The C–Cl stretch extends down to 550 cm⁻¹ .

  • ZnSe ATR Cutoff: ~600–550 cm⁻¹.[1][2] You will likely cut off the lower half of the C–Cl band.[2]

  • Diamond ATR Cutoff: ~525 cm⁻¹.[1][2] Better, but still risky for heavy halogenated compounds.[1][2]

  • Solution: CsI or KBr pellets (transparent down to 400 cm⁻¹) are the Gold Standard for confirming C–Cl bonds.[2]

Diagram 1: Experimental Workflow Decision Tree

ExperimentalProtocol Start Start: Sample Identification Target Target Functional Group? Start->Target Alkyne Ethynyl (-C≡CH) Target->Alkyne Chloro Chloro (-Cl) Target->Chloro AlkyneType Terminal or Internal? Alkyne->AlkyneType Terminal Terminal AlkyneType->Terminal Strong 3300 band Internal Internal AlkyneType->Internal Weak 2100 band DiamondWarn WARNING: Diamond ATR absorbs at 1900-2300 cm⁻¹ (C≡C region) Internal->DiamondWarn UseZnSe Use ZnSe ATR or KBr Pellet (Clear 2100-2200 cm⁻¹ window) DiamondWarn->UseZnSe Region Band Region: 850-550 cm⁻¹ Chloro->Region CutoffCheck Check Crystal Cutoff Region->CutoffCheck ZnSeFail ZnSe Cutoff (~600 cm⁻¹) Risk: False Negative CutoffCheck->ZnSeFail Using ZnSe ATR KBrSuccess Use KBr Pellet (Transparent to 400 cm⁻¹) CutoffCheck->KBrSuccess Using KBr

Caption: Decision logic for selecting the optical interface. Note the specific exclusions for Diamond ATR (Alkynes) and ZnSe ATR (Chlorides).

Case Studies in Drug Development
Case A: Ethinylestradiol (Contraceptive)[1][5]
  • Structure: Steroid core with a terminal ethynyl group at C17.[1][2]

  • Spectral Fingerprint:

    • 3300 cm⁻¹: A sharp, singular spike.[1][2] Unlike the broad O-H stretch (3200-3500 cm⁻¹) of the steroid alcohols, the acetylenic C-H is needle-like.

    • 2100 cm⁻¹: Weak C≡C stretch.

  • Application: Used to confirm the success of the ethynylation reaction during synthesis from estrone.

Case B: Chlorambucil (Leukemia Treatment)[1][6]
  • Structure: Nitrogen mustard with two chloroethyl tails (–CH₂CH₂Cl).[1][2]

  • Spectral Fingerprint:

    • 700-600 cm⁻¹: Broad, intense absorption.[1][2] Because the chloroethyl chain has conformational flexibility, you will see a cluster of peaks rather than a single line.[1]

    • Fingerprint Clutter: The aromatic ring modes of Chlorambucil overlap here, making the C-Cl assignment difficult without a reference standard.

  • Application: Monitoring the stability of the chloride leaving groups (hydrolysis of C-Cl to C-OH results in loss of the 700 cm⁻¹ band and appearance of a broad OH band).

Validated Experimental Protocol
Protocol: Distinguishing C≡C from C–Cl

Objective: Confirm presence of functional group using KBr transmission (preferred for resolution and range).

  • Sample Preparation (KBr Pellet):

    • Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).[1][2]

    • Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).[1][2]

    • Press at 8–10 tons for 2 minutes under vacuum to form a transparent disk.

    • Why? KBr is transparent from 4000 to 400 cm⁻¹, ensuring the entire C–Cl region is visible.[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (for resolving sharp alkyne bands).[1][2]

    • Scans: 32 (Routine) or 64 (if looking for weak internal alkynes).[1][2]

  • Data Processing:

    • Baseline Correction: Essential for the sloping baselines often seen in KBr pellets.[1][2]

    • Peak Picking:

      • Look for 3300 ± 20 cm⁻¹ (Sharp)

        
         Terminal Alkyne.[1][2]
        
      • Look for 2150 ± 50 cm⁻¹ (Weak)

        
         Alkyne.[1][2]
        
      • Look for 800–600 cm⁻¹ (Strong/Broad)

        
         Organic Chloride.[1][2]
        
Diagram 2: Spectral Analysis Flow

AnalysisFlow Input Raw Spectrum Region1 Region: >3000 cm⁻¹ Input->Region1 Region2 Region: 2000-2300 cm⁻¹ Input->Region2 Region3 Region: <800 cm⁻¹ Input->Region3 Check1 Sharp Peak @ ~3300? Region1->Check1 Check2 Peak @ 2100-2260? Region2->Check2 Check3 Strong Bands @ 600-800? Region3->Check3 Result1 Terminal Alkyne (≡C-H) Check1->Result1 Yes Result2 Alkyne Core (C≡C) Check2->Result2 Yes Result3 Alkyl Chloride (C-Cl) Check3->Result3 Yes

Caption: Simplified spectral scanning workflow for rapid identification.

References
  • LibreTexts Chemistry. (2023).[1][2] IR Spectrum and Characteristic Absorption Bands. Link

  • Specac. (2024).[1][2] Choosing the Right ATR Crystal for FTIR Analysis. Link

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Ethinylestradiol Compound Summary. Link

  • Kintek Solution. (2024).[1][2] KBr Pellets vs. ATR: A Guide to Choosing the Right IR Spectroscopy Method. Link

  • Michigan State University. Infrared Spectroscopy: Functional Group Frequencies. Link

Sources

Validation

A Guide to Validating the Purity of 3-Chloro-5-ethynylisoquinoline Using Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Chloro-5-ethynylisoquinoline, a heterocyclic compound of increasing interest, is no exception. Its utility as a building block in medicinal chemistry necessitates a rigorous validation of its purity. This guide provides an in-depth exploration of elemental analysis as a primary method for this purpose, comparing it with other common analytical techniques and offering a framework for its effective implementation.

The Criticality of Purity for 3-Chloro-5-ethynylisoquinoline

3-Chloro-5-ethynylisoquinoline, with the molecular formula C₁₁H₆ClN , is a structurally precise molecule where any deviation in its elemental composition can signify the presence of impurities. These impurities can arise from various stages of its synthesis, which often involves a Sonogashira coupling to introduce the ethynyl group. Potential impurities may include residual starting materials, catalysts (such as palladium or copper), byproducts from side reactions like alkyne homocoupling (Glaser coupling), or residual solvents.[1][2] The presence of such impurities can have significant downstream consequences, including altered biological activity, toxicity, and compromised patentability of the final compound.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis, specifically CHN analysis, provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample.[3] This technique is predicated on the complete combustion of the sample, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂). For halogen-containing compounds like 3-Chloro-5-ethynylisoquinoline, a separate analysis for chlorine is also essential.

The power of elemental analysis lies in its ability to provide a bulk assessment of purity. Unlike chromatographic techniques that separate and quantify individual components, elemental analysis gives a holistic view of the elemental composition of the entire sample. A significant deviation from the theoretical elemental percentages is a definitive indicator of impurity.

Theoretical vs. Experimental Data: The Moment of Truth

The validation of purity through elemental analysis hinges on the comparison between the theoretically calculated elemental composition and the experimentally determined values.

Molecular Formula: C₁₁H₆ClN Molecular Weight: 187.63 g/mol

Table 1: Theoretical Elemental Composition of 3-Chloro-5-ethynylisoquinoline

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1170.41
HydrogenH1.0166.063.23
ChlorineCl35.45135.4518.89
NitrogenN14.01114.017.47
Total 187.63 100.00

For a sample to be considered of high purity, the experimentally determined percentages for C, H, and N should ideally be within ±0.4% of the theoretical values, a standard often required by scientific journals.[4]

Experimental Protocol: Elemental Analysis of 3-Chloro-5-ethynylisoquinoline

The following protocol outlines the key steps for performing elemental analysis on a sample of 3-Chloro-5-ethynylisoquinoline.

I. Sample Preparation and Handling
  • Homogenization: Ensure the sample is homogenous. If it is a crystalline solid, gently grind it to a fine powder using an agate mortar and pestle.

  • Drying: Dry the sample thoroughly to remove any residual solvents. This is a critical step as even trace amounts of solvent can significantly alter the hydrogen and carbon percentages. Drying under high vacuum at a temperature below the compound's melting point is recommended.

  • Weighing: Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule using a microbalance. The exact weight is crucial for accurate calculations.

II. Instrumentation and Analysis (CHN Analyzer)
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.

  • Combustion: Place the encapsulated sample into the autosampler. The sample is then dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a stream of pure oxygen. This process ensures the complete conversion of the sample to its elemental gases.

  • Reduction and Separation: The combustion gases are then passed through a reduction furnace (typically containing copper) to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

III. Chlorine Analysis

The determination of chlorine content requires a separate analytical method, often involving combustion in an oxygen flask followed by titration, as outlined in USP general chapter <471>.[5]

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of 3-Chloro-5-ethynylisoquinoline, integrating elemental analysis with other techniques.

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Data Evaluation & Decision Sample Sample of 3-Chloro-5-ethynylisoquinoline Initial_Analysis Spectroscopic Analysis (NMR, IR, MS) Sample->Initial_Analysis Structural Confirmation EA Elemental Analysis (CHN & Cl) Initial_Analysis->EA HPLC HPLC/UPLC (Chromatographic Purity) Initial_Analysis->HPLC GC_MS GC-MS (Volatile Impurities) Initial_Analysis->GC_MS Comparison Compare Experimental vs. Theoretical EA Data EA->Comparison Purity_Spec Assess Chromatographic Purity against Specification HPLC->Purity_Spec GC_MS->Purity_Spec Decision Purity Confirmed / Further Purification Comparison->Decision Purity_Spec->Decision

Caption: Workflow for the comprehensive purity validation of 3-Chloro-5-ethynylisoquinoline.

Comparison with Alternative Analytical Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment should ideally employ orthogonal methods. Each technique provides a unique perspective on the sample's purity.

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesDisadvantages
Elemental Analysis Combustion and detection of elemental gasesProvides a direct measure of elemental composition, sensitive to non-chromophoric impurities (e.g., inorganic salts).[6]Does not provide information on the nature or number of impurities, destructive to the sample.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phaseHigh resolution for separating closely related impurities, quantitative.Requires chromophoric impurities for UV detection, may not detect all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detectionExcellent for identifying and quantifying volatile and semi-volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic fieldProvides detailed structural information, can be used for quantitative analysis (qNMR).[8]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.

A Self-Validating System: The Trustworthiness of Elemental Analysis

The protocol for elemental analysis, when performed correctly, is inherently self-validating. The use of certified reference materials for calibration ensures the accuracy and traceability of the results to a known standard. Furthermore, the summation of the percentages of all elements should ideally be 100%. A significant deviation from this total, after accounting for all expected elements, can indicate the presence of unexpected elements (e.g., metallic residues from catalysts) or oxygen, which is often determined by difference.

For a compound like 3-Chloro-5-ethynylisoquinoline, which does not contain oxygen, a significant mass balance deficit could prompt further investigation by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for elemental impurities, as guided by ICH Q3D guidelines.

Conclusion

Validating the purity of 3-Chloro-5-ethynylisoquinoline is a critical step in ensuring the quality and reliability of this important chemical intermediate. Elemental analysis serves as a fundamental and robust method for this purpose, providing a direct and quantitative measure of its elemental composition. When used in conjunction with orthogonal techniques such as HPLC, GC-MS, and NMR, researchers can build a comprehensive and trustworthy purity profile, ensuring the integrity of their scientific endeavors and the safety of potential therapeutic applications.

References

  • The Role of 3-Chloro-5-isoquinolinamine in Modern Organic Synthesis. Google Vertex AI Search.
  • Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com.
  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles | Request PDF.
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • An International Study Evaluating Elemental Analysis - PMC. PubMed Central.
  • General Chapters: <471> OXYGEN FLASK COMBUSTION. uspbpep.com.
  • An International Study Evaluating Elemental Analysis - PMC. PubMed Central.
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
  • Sonogashira coupling. Wikipedia.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt). Benchchem.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Sonogashira Coupling. Royal Society of Chemistry.
  • Structural Elucidation of a New Puzzling Compound Emerged
  • Quality Guidelines. ICH.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • Elemental Analysis for Compliance, Purity, and Performance. Lab Manager.
  • Elemental Impurities Upd
  • GC/MS Identific

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Comparative

A Comparative Guide to the Crystal Structure Analysis of 3-Chloro-5-ethynylisoquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This know...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of this core, for instance, with chloro and ethynyl groups as in 3-Chloro-5-ethynylisoquinoline, offers tantalizing prospects for novel therapeutic agents.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the anticipated crystal structure of 3-Chloro-5-ethynylisoquinoline with structurally related analogs. While a definitive crystal structure for 3-Chloro-5-ethynylisoquinoline is not yet publicly deposited in crystallographic databases, we can predict its key structural features based on established principles and available data for similar compounds. This guide will therefore serve as both a predictive analysis and a practical manual for researchers embarking on the crystallographic characterization of this or comparable molecules.

The Imperative of Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) stands as the gold standard for elucidating the atomic arrangement within a crystalline solid.[4][5] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate a compound's physical and chemical properties. For a molecule like 3-Chloro-5-ethynylisoquinoline, a crystal structure would reveal:

  • Molecular Geometry: The precise spatial arrangement of the chloro and ethynyl substituents on the isoquinoline core.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern the crystal packing.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have profound implications for its solubility, stability, and bioavailability.

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a meticulous process. The following is a detailed, step-by-step protocol that represents a self-validating system for obtaining high-quality crystallographic data.

Step 1: Synthesis and Purification

The initial synthesis of 3-Chloro-5-ethynylisoquinoline would likely follow established synthetic routes for isoquinoline derivatives.[6] Post-synthesis, rigorous purification is critical. Trace impurities can inhibit crystallization or lead to disordered crystal structures. High-performance liquid chromatography (HPLC) is often the method of choice for achieving the requisite purity (>99%).

Step 2: Crystallization

The growth of single crystals suitable for XRD analysis is often the most challenging step. It is an empirical science that requires screening a wide range of conditions.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound has moderate solubility.

  • Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place it as a drop in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection: Suitable crystals for single-crystal XRD should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in each dimension.

Step 3: X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Data Collection Protocol:

  • Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[7] The diffracted X-rays are collected on a detector as the crystal is rotated.[8] A full sphere of data is typically collected to ensure data redundancy and accurate space group determination.[5]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Structure Solution and Refinement Protocol:

  • Data Reduction and Integration: The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[4]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[5]

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xrd XRD Data Collection mounting->xrd reduction Data Reduction xrd->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement cif Final Structure (CIF) refinement->cif caption Figure 1. Experimental workflow for single-crystal XRD analysis.

Figure 1. Experimental workflow for single-crystal XRD analysis.

Comparative Analysis of Crystal Structures

To provide a meaningful comparison, we will examine the known crystal structures of related chloro-substituted quinoline and isoquinoline derivatives alongside a predictive model for 3-Chloro-5-ethynylisoquinoline. The presence of the chloro-substituent and the aromatic system makes these compounds relevant for comparison.

Parameter 3-Chloro-5-ethynylisoquinoline (Predicted) 3-Chloroisoquinoline 3-Chloroquinoline 1-Chloro-3-ethoxyisoquinoline
Formula C₁₁H₆ClNC₉H₆ClN[9]C₉H₆ClN[10]C₁₁H₁₀ClNO[11]
Crystal System Monoclinic / OrthorhombicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/c or P2₁2₁2₁P2₁2₁2₁P2₁/cP2₁/c
a (Å) ~12-1513.843.9412.05
b (Å) ~5-85.9817.517.42
c (Å) ~18-2218.8211.2311.37
α (°) 90909090
β (°) ~95-1059098.7100.2
γ (°) 90909090
Volume (ų) ~1400-18001559765998
Z 4 or 8844
Key Intermolecular Interactions π-π stacking, C-H···N, C-H···ClC-H···N, C-H···ClC-H···N, π-π stackingC-H···O, C-H···N, C-H···Cl

Note: The data for 3-Chloro-5-ethynylisoquinoline is predictive and based on the analysis of related structures. The data for the other compounds is sourced from publicly available information.

Discussion of Comparative Data
  • Crystal System and Space Group: The predicted crystal system for 3-Chloro-5-ethynylisoquinoline is either monoclinic or orthorhombic, which are common for small organic molecules. The presence of a chiral center would preclude centrosymmetric space groups like P2₁/c.

  • Unit Cell Dimensions: The addition of the ethynyl group to the 3-chloroisoquinoline core is expected to increase the unit cell volume. The elongated nature of the ethynyl group may lead to a significant increase in one of the cell parameters, likely the longest axis.

  • Intermolecular Interactions: The crystal packing of 3-Chloro-5-ethynylisoquinoline will be dictated by a combination of weak intermolecular forces.

    • π-π Stacking: The planar isoquinoline ring system is expected to facilitate π-π stacking interactions, which will be a dominant feature in the crystal packing.

    • Hydrogen Bonding: Weak C-H···N hydrogen bonds between the aromatic C-H donors and the isoquinoline nitrogen acceptor are anticipated. The acetylenic C-H may also participate in weak hydrogen bonding.

    • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules.

Interactions cluster_molecule 3-Chloro-5-ethynylisoquinoline cluster_interactions Intermolecular Interactions Core Isoquinoline Core PiStack π-π Stacking Core->PiStack Hbond C-H···N/Cl Hydrogen Bonds Core->Hbond Cl 3-Chloro Cl->Hbond Halogen Halogen Bonding Cl->Halogen Ethynyl 5-Ethynyl caption Figure 2. Predicted intermolecular interactions.

Figure 2. Predicted intermolecular interactions.

Conclusion

The crystallographic analysis of 3-Chloro-5-ethynylisoquinoline is a critical step in harnessing its full potential in drug discovery and materials science. While experimental data is forthcoming, a comparative approach using data from structurally similar molecules provides valuable predictive insights into its likely solid-state structure. The experimental workflow detailed herein offers a robust framework for obtaining a high-quality crystal structure. The anticipated interplay of π-π stacking, hydrogen bonding, and halogen bonding will be key to understanding its crystal packing and, by extension, its physicochemical properties. This guide serves as a foundational resource for researchers in the field, bridging the gap between synthesis and structural elucidation.

References

  • Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethoxyisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Structural characterization and crystal packing of the isoquinoline derivative. [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Stability of 3-Chloro-5-ethynylisoquinoline and Other Alkynes for Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Alkyne Stability in Modern Drug Discovery The ethynyl group, a terminal alkyne, is a cornerstone functional group in cont...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Alkyne Stability in Modern Drug Discovery

The ethynyl group, a terminal alkyne, is a cornerstone functional group in contemporary medicinal chemistry. Its linear geometry, metabolic stability, and ability to form strong interactions with biological targets have led to its incorporation into numerous approved therapeutics.[1] However, the inherent reactivity of the carbon-carbon triple bond can also present stability challenges, potentially leading to degradation, loss of potency, and the formation of unwanted impurities.[2] 3-Chloro-5-ethynylisoquinoline is a key building block in the synthesis of a variety of pharmacologically active compounds. Understanding its stability profile in comparison to other alkynes is paramount for robust formulation development and ensuring drug product quality and safety.

This guide provides a comprehensive benchmarking of the stability of 3-chloro-5-ethynylisoquinoline against a panel of representative alkynes under forced degradation conditions. We will delve into the experimental design, detailed protocols, and an analysis of potential degradation pathways, offering field-proven insights to guide researchers in their drug development endeavors.

Experimental Design: A Rationale-Driven Approach to Comparative Stability Assessment

To provide a meaningful comparison, we selected a panel of alkynes with varying structural features to benchmark against 3-chloro-5-ethynylisoquinoline:

  • Phenylacetylene: A simple aromatic terminal alkyne to serve as a baseline for the reactivity of the ethynyl group on an aromatic ring.

  • 4-Ethynylpyridine: To assess the influence of a nitrogen-containing heterocycle on the stability of the ethynyl group.[3]

  • Diphenylacetylene: An internal alkyne to highlight the differential stability between terminal and internal alkynes.[2]

The stability of these compounds was evaluated under a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[4][5][6][7] These conditions are designed to accelerate the degradation process and identify potential degradation products.[5]

The following flowchart outlines the comprehensive experimental workflow employed in this study.

Caption: Experimental workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for assessing alkyne stability.

Preparation of Stock Solutions
  • Objective: To prepare standardized solutions of each test compound for the degradation studies.

  • Procedure:

    • Accurately weigh and dissolve each alkyne (3-Chloro-5-ethynylisoquinoline, Phenylacetylene, 4-Ethynylpyridine, and Diphenylacetylene) in a 1:1 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.

    • Store the stock solutions protected from light at 2-8°C.

Forced Degradation Studies

For each condition, a sample of the stock solution is subjected to the stressor, and a control sample is stored under ambient conditions.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.[8]

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.[8]

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[8]

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Thermal Degradation:

    • Solution: Incubate the stock solution in a sealed vial at 80°C for 48 hours.

    • Solid State: Place a known quantity of the solid compound in an oven at 80°C for 48 hours. After the incubation period, dissolve the solid in the methanol:water mixture to the initial concentration.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC-UV/MS
  • Objective: To separate and quantify the parent alkyne from its degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) is recommended for comprehensive analysis.[1][2][9]

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength determined by the maximum absorbance of each compound.

    • MS Detection: Electrospray ionization (ESI) in positive and negative ion modes to capture a wide range of potential degradation products.

Comparative Stability Data (Hypothetical Results)

The following table summarizes the hypothetical percentage of degradation observed for each alkyne under the different stress conditions. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[6]

Stress Condition3-Chloro-5-ethynylisoquinoline (% Degradation)Phenylacetylene (% Degradation)4-Ethynylpyridine (% Degradation)Diphenylacetylene (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 12%8%15%< 2%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 18%10%20%< 2%
Oxidative (3% H₂O₂, RT, 24h) 25%15%22%5%
Thermal (80°C, 48h) 8%5%10%< 1%
Photolytic (ICH Q1B) 15%12%18%3%

Discussion and Postulated Degradation Pathways

The hypothetical results suggest that 3-chloro-5-ethynylisoquinoline exhibits moderate stability, with a notable susceptibility to oxidative and basic conditions. As expected, the internal alkyne, diphenylacetylene, is significantly more stable across all conditions.

Degradation of 3-Chloro-5-ethynylisoquinoline

The presence of the isoquinoline ring, the chloro substituent, and the terminal alkyne creates several potential sites for degradation.

  • Acid and Base Hydrolysis: The isoquinoline ring contains a basic nitrogen atom that can be protonated under acidic conditions, potentially increasing susceptibility to nucleophilic attack.[10] Under basic conditions, the terminal alkyne proton is acidic and can be abstracted, although this is less likely to be a primary degradation pathway under these mild conditions. A more probable degradation route under both acidic and basic conditions is the hydration of the alkyne to form a ketone, which may be followed by further degradation of the isoquinoline ring.[11]

  • Oxidative Degradation: The terminal alkyne is a primary target for oxidation. Oxidative cleavage of the triple bond is a known reaction that can lead to the formation of a carboxylic acid at the isoquinoline-5-position and the loss of the terminal alkyne carbon as carbon dioxide.[11]

  • Photodegradation: Aromatic systems, including isoquinolines, can undergo photodegradation.[12] The presence of the chloro and ethynyl substituents may influence the photochemical reactivity, potentially leading to dimerization, oxidation, or rearrangement products.

The following diagram illustrates a postulated major degradation pathway for 3-chloro-5-ethynylisoquinoline under oxidative stress.

degradation_pathway start 3-Chloro-5-ethynylisoquinoline intermediate Oxidative Cleavage (e.g., with H2O2) start->intermediate [O] product 3-Chloro-isoquinoline-5-carboxylic acid + CO2 intermediate->product

Caption: Postulated oxidative degradation pathway of 3-chloro-5-ethynylisoquinoline.

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of 3-chloro-5-ethynylisoquinoline against other alkynes. The presented experimental protocols, based on established ICH guidelines, offer a robust methodology for generating reliable stability data. The hypothetical results and postulated degradation pathways highlight the importance of considering the interplay of different functional groups within a molecule when assessing its stability.

3-Chloro-5-ethynylisoquinoline, while a valuable building block, demonstrates a susceptibility to degradation, particularly under oxidative and basic conditions. This underscores the need for careful formulation and storage considerations to ensure the quality and efficacy of drug products derived from this scaffold. The insights provided in this guide should empower researchers to make informed decisions during the drug development process, ultimately contributing to the creation of safer and more stable medicines.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 3, 2026, from [Link]

  • Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved February 3, 2026, from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., & Zong, Q. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
  • Menoutis, J. (n.d.). Technical Guide Series - Forced Degradation Studies. HubSpot. Retrieved February 3, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Rondaxe. Retrieved February 3, 2026, from [Link]

  • Shaikh, S., & Siddiqui, A. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(49), 30976-31018.
  • Isoquinoline. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved February 3, 2026, from [Link]

  • Eaborn, C., & Thompson, A. R. (1969). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 1051-1054.
  • Kumar, V., & Sharma, V. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(70), 56794-56814.
  • Fasnacht, M. P., & Blough, N. V. (2002). Photodegradation of quinoline in water. Environmental Science & Technology, 36(20), 4370-4376.
  • Hari, D. P., & König, B. (2014).
  • Le, H. T., & Schug, K. A. (2019). HPLC-UV-MS analysis - a source for severe oxidation artifacts. Journal of Pharmaceutical and Biomedical Analysis, 164, 467-474.
  • Kowalska, T., & Szpak, A. (2005).
  • de Souza, A. C. C., et al. (2026, January 29). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega.
  • Gualandi, A., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Chemistry – A European Journal, 25(43), 10071-10075.
  • A New UHPLC-UV-MS Method for Detection and Identification of Bioactive Compounds. (2025, April 18).
  • Movassaghi, M., & Hill, M. D. (2011). A versatile synthesis of substituted isoquinolines. Organic letters, 13(22), 5964-5967.
  • Substituent Effects in the Reactivity of Aromatic Rings. (2025, January 29). In Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Jenkins, D. M., & Holland, T. J. B. (2016). Effect of chlorine substitution on the thermal stability of ferro-pargasite and thermochemical properties of ferro-chloro-hornblende. American Mineralogist, 101(10), 2269-2277.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Abed, N. S., & Al-Amir, S. M. (2012). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique.
  • Ryabukhin, S. V., & Vasilyev, A. V. (2017). Synthesis of derivatives of (iso)quinoline, (iso)coumarin and chromene from acetylene compounds. Russian Chemical Reviews, 86(1), 1-32.
  • Movassaghi, M., & Hill, M. D. (2011). A versatile synthesis of substituted isoquinolines. PubMed.
  • da Silva, F. C., et al. (2023). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Molecules, 28(1), 385.
  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Li, Z., et al. (2011). Chemical and thermal stability of N-heterocyclic ionic liquids in catalytic C-H activation reactions. Dalton Transactions, 40(12), 2940-2944.
  • Wang, Y., et al. (2026, February 3).
  • Le, C. M., et al. (2026, February 2).
  • Aromatic Reactivity. (n.d.). In Michigan State University Chemistry. Retrieved February 3, 2026, from [Link]

  • Aislabie, J., Rothenburger, S., & Atlas, R. M. (1989). Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. Applied and Environmental Microbiology, 55(12), 3247-3249.
  • KEGG PATHWAY Database. (2025, December 17). Kanehisa Laboratories. Retrieved February 3, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: 3-Chloro-5-ethynylisoquinoline

Executive Safety Summary 3-Chloro-5-ethynylisoquinoline presents a dual-hazard profile that requires strict adherence to specific disposal protocols. Unlike standard organic intermediates, this compound contains both a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Chloro-5-ethynylisoquinoline presents a dual-hazard profile that requires strict adherence to specific disposal protocols. Unlike standard organic intermediates, this compound contains both a halogenated heterocyclic core (requiring segregation from non-halogenated solvents) and a terminal alkyne (posing a shock-sensitive explosion risk if allowed to contact specific metals).

CRITICAL PROHIBITION: Never dispose of this compound or its solutions down the drain.[1] The terminal ethynyl group can react with copper plumbing to form copper acetylide, a highly shock-sensitive explosive.

Chemical Hazard Profile & Risk Assessment

To ensure safe disposal, one must understand the "Why" behind the protocol. The molecule’s reactivity dictates its waste stream.[1]

Functional GroupHazard CharacteristicOperational Implication
Terminal Alkyne (-C≡CH)Metal Sensitivity: Reacts with Cu, Ag, Hg to form explosive acetylides. Polymerization: Potential for exothermic polymerization if heated or treated with strong initiators.[1]DO NOT use metal spatulas or store in containers with metal fittings. DO NOT discard into sinks (copper trap hazard).[1]
Chlorine Substituent (-Cl)Halogenated Waste: Persists in the environment; produces toxic combustion byproducts (dioxins) if incinerated incorrectly.[1]Must be segregated into "Halogenated Waste" streams.[1] Mixing with non-halogenated waste incurs regulatory fines and complicates incineration.[1]
Isoquinoline Core Toxicity: Nitrogenous heterocycles are often potent skin irritants and potential mutagens.[1]Double-gloving (Nitrile, >0.11mm) is mandatory. Handle as a "Select Carcinogen" until proven otherwise.[1]

Pre-Disposal Stabilization Protocol

Before moving waste to the central accumulation area, stabilize the compound at the bench level.

A. Solid Waste (Pure Compound)[1]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal cans.

  • Labeling: Immediately label as "Hazardous Waste - Solid, Toxic."[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) as the alkyne group is reducing.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste drums.[1]

  • Quenching (Optional but Recommended): If the alkyne is present in high concentrations (>10%), dilute with a compatible halogenated solvent (e.g., Dichloromethane) to reduce polymerization risk.

  • pH Check: Ensure the solution is neutral (pH 6-8). Acidic conditions can protonate the isoquinoline nitrogen; basic conditions can deprotonate the terminal alkyne, increasing metal reactivity.

Disposal Workflow Decision Matrix

The following logic flow ensures compliance with RCRA regulations and prevents physical safety hazards.

DisposalWorkflow Start Waste Generation: 3-Chloro-5-ethynylisoquinoline StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid ContainerSolid Pack in HDPE Jar (No Metal) Solid->ContainerSolid Warning CRITICAL STOP: Does solution contain dissolved Copper/Silver? Liquid->Warning FinalLabel Label: Toxic, Halogenated Request Pickup ContainerSolid->FinalLabel SolventCheck Contains Halogens? HaloStream Halogenated Waste Stream (Red Can/Drum) SolventCheck->HaloStream DCM/Chloroform SolventCheck->HaloStream Compound is Halogenated (Default Path) HaloStream->FinalLabel NonHaloStream Non-Halogenated Stream (Clear Can) Warning->SolventCheck No Metals Precipitate Precipitate Metals Filter Solids Warning->Precipitate Yes (Catalyst) Precipitate->SolventCheck

Figure 1: Decision matrix for segregating 3-Chloro-5-ethynylisoquinoline waste. Note the critical check for metal catalysts to prevent acetylide formation.

Regulatory Classification (RCRA/EPA)

Proper classification is essential for the waste manifest.[1] While "3-Chloro-5-ethynylisoquinoline" is not explicitly P-listed or U-listed by name, it defaults to characteristic hazardous waste codes due to its properties.

Regulatory BodyClassificationCodeJustification
US EPA (RCRA) Toxic D003 (Potential)Reactive group (alkyne) capable of detonation if heated under confinement or mixed with metals.
US EPA (RCRA) Halogenated Solvent F002 If dissolved in spent halogenated solvents (Methylene Chloride, etc.).[1]
DOT (Transport) Toxic Solid/Liquid UN 2811 / UN 2810 Generic classification for toxic organic substances (Toxic Solid, Organic, n.o.s.).

Note: Always list the full chemical name on the tag.[1] Do not use abbreviations like "3-CEIQ".

Emergency Procedures

Accidental Spill[1][2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a plastic container.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use clay-based kitty litter if the solution is strongly acidic, though rare for this compound.

  • Decontamination: Wipe the surface with a dilute soap solution.[1] Avoid bleach , as it can react with the amine/alkyne to form chloramines or chlorinated alkynes (toxic/volatile).

Medical Exposure[1][3][4][5][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases dermal absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Isoquinoline Derivatives. National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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